Cenersen
Description
Structure
2D Structure
Properties
CAS No. |
415168-49-9 |
|---|---|
Molecular Formula |
C195H253N66O106P19S19 |
Molecular Weight |
6415 g/mol |
IUPAC Name |
1-[5-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[5-(6-aminopurin-9-yl)-2-[[hydroxy-[2-[[hydroxy-[2-[[hydroxy-[2-[[hydroxy-[5-(2-hydroxy-4-iminopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]-5-(6-hydroxy-2-imino-3H-purin-9-yl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]-5-(6-hydroxy-2-imino-3H-purin-9-yl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]-5-(2-hydroxy-4-iminopyrimidin-1-yl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-hydroxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-hydroxy-2-imino-3H-purin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-hydroxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-hydroxy-4-iminopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-hydroxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-hydroxy-4-iminopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[3-[[3-[[3-[[3-[[3-[[5-(6-aminopurin-9-yl)-3-[hydroxy-[[3-[hydroxy-[[3-hydroxy-5-(2-hydroxy-4-iminopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methoxy]phosphinothioyl]oxy-5-(2-hydroxy-4-iminopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methoxy]phosphinothioyl]oxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-hydroxy-4-iminopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-hydroxy-2-imino-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-hydroxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-hydroxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-hydroxy-4-iminopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-4-hydroxy-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C195H253N66O106P19S19/c1-77-43-250(190(282)236-165(77)264)134-32-89(107(336-134)56-317-370(290,389)351-85-28-130(244-20-12-122(198)222-184(244)276)332-103(85)52-313-375(295,394)357-91-34-136(252-45-79(3)167(266)238-192(252)284)340-111(91)60-321-382(302,401)364-99-42-144(260-75-219-150-164(260)231-181(209)235-174(150)273)344-115(99)64-324-378(298,397)360-94-37-139(255-48-82(6)170(269)241-195(255)287)339-110(94)59-320-381(301,400)361-95-38-140(256-71-214-145-157(204)210-69-212-159(145)256)341-112(95)61-322-372(292,391)353-87-30-132(246-22-14-124(200)224-186(246)278)333-104(87)53-314-379(299,398)363-98-41-143(259-74-218-149-163(259)230-180(208)234-173(149)272)345-116(98)65-325-383(303,402)365-96-39-141(257-72-216-147-161(257)228-178(206)232-171(147)270)342-113(96)62-310-368(288,387)349-83-26-128(329-100(83)49-262)242-18-10-120(196)220-182(242)274)355-373(293,392)311-50-101-84(27-129(330-101)243-19-11-121(197)221-183(243)275)350-369(289,388)316-55-106-90(33-135(335-106)251-44-78(2)166(265)237-191(251)283)356-374(294,393)312-51-102-86(29-131(331-102)245-21-13-123(199)223-185(245)277)352-371(291,390)318-57-108-92(35-137(337-108)253-46-80(4)168(267)239-193(253)285)358-376(296,395)319-58-109-93(36-138(338-109)254-47-81(5)169(268)240-194(254)286)359-377(297,396)323-63-114-97(40-142(343-114)258-73-217-148-162(258)229-179(207)233-172(148)271)362-380(300,399)315-54-105-88(31-133(334-105)247-23-15-125(201)225-187(247)279)354-384(304,403)327-67-119-153(156(309-9)177(348-119)261-76-215-146-158(205)211-70-213-160(146)261)367-386(306,405)328-68-118-152(155(308-8)176(347-118)249-25-17-127(203)227-189(249)281)366-385(305,404)326-66-117-151(263)154(307-7)175(346-117)248-24-16-126(202)226-188(248)280/h10-25,43-48,69-76,83-119,128-144,151-156,175-177,262-263H,26-42,49-68H2,1-9H3,(H,288,387)(H,289,388)(H,290,389)(H,291,390)(H,292,391)(H,293,392)(H,294,393)(H,295,394)(H,296,395)(H,297,396)(H,298,397)(H,299,398)(H,300,399)(H,301,400)(H,302,401)(H,303,402)(H,304,403)(H,305,404)(H,306,405)(H2,196,220,274)(H2,197,221,275)(H2,198,222,276)(H2,199,223,277)(H2,200,224,278)(H2,201,225,279)(H2,202,226,280)(H2,203,227,281)(H2,204,210,212)(H2,205,211,213)(H,236,264,282)(H,237,265,283)(H,238,266,284)(H,239,267,285)(H,240,268,286)(H,241,269,287)(H3,206,228,232,270)(H3,207,229,233,271)(H3,208,230,234,272)(H3,209,231,235,273) |
InChI Key |
UTNSIDJKCKLZLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N=C1O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=CC(=N)N=C1O)N1C=NC2=C1NC(=N)N=C2O)N1C=NC2=C1NC(=N)N=C2O)N1C=CC(=N)N=C1O)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=NC1=O)O)C)N1C=NC2=C1NC(=N)N=C2O)N1C=C(C(=NC1=O)O)C)N1C=CC(=N)N=C1O)N1C=C(C(=NC1=O)O)C)N1C=CC(=N)N=C1O)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=N)N=C1O)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=NC1=O)O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=NC1=O)O)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1NC(=N)N=C2O)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=N)N=C1O)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OC)OP(=S)(O)OCC1C(C(C(O1)N1C=CC(=N)N=C1O)OC)OP(=S)(O)OCC1C(C(C(O1)N1C=CC(=N)N=C1O)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis and Trajectory of Cenersen: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Cenersen, an antisense oligonucleotide (ASO), has traversed a complex developmental pathway, marked by a nuanced evolution in the understanding of its primary molecular target. Initially developed as GTI-2040 by Lorus Therapeutics (formerly GeneSense Therapeutics), it was characterized as an inhibitor of the R2 subunit of ribonucleotide reductase. Subsequent clinical investigations, particularly in the context of acute myeloid leukemia (AML), have described this compound as a p53-targeting antisense oligonucleotide. This guide provides a comprehensive technical overview of the history, development, and mechanism of action of this compound, addressing both reported targets to offer a complete perspective for the scientific community.
This document delves into the preclinical and clinical data, presenting quantitative findings in structured tables for comparative analysis. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear graphical representation of the underlying scientific principles.
History and Development
The development of this compound can be traced back to the preclinical and clinical studies of GTI-2040.
Preclinical Development of GTI-2040 (Targeting Ribonucleotide Reductase R2):
-
Early 2000s: GTI-2040, a 20-mer phosphorothioate antisense oligonucleotide, was designed to be complementary to the mRNA of the R2 subunit of ribonucleotide reductase[1].
-
In Vitro Studies: Demonstrated a sequence- and target-specific decrease in R2 mRNA and protein levels in various human tumor cell lines[1].
-
In Vivo Studies: Showed significant inhibition of tumor growth in xenograft models of colon, liver, lung, breast, kidney, and ovarian cancers. Antitumor effects were not observed with mismatched or scrambled control oligonucleotides, suggesting an antisense-based mechanism[1].
-
IND Filing: Lorus Therapeutics filed an Investigational New Drug (IND) application with the US FDA in November 1999 to commence Phase I/II trials.
Clinical Development of GTI-2040/Cenersen:
-
Phase I Trials:
-
A Phase I study in patients with advanced solid tumors established a recommended dose and manageable toxicity profile for GTI-2040 administered via continuous intravenous infusion[2].
-
Another Phase I study in acute leukemias explored a novel dosing schedule and observed a trend towards increasing intracellular drug levels and decreasing RRM2 gene expression with increasing doses[3].
-
A Phase I trial of GTI-2040 in combination with high-dose cytarabine in patients with acute myeloid leukemia demonstrated the safety of the combination and successful reduction of the R2 target, with encouraging clinical results[4].
-
-
Phase II Trials:
-
By August 2001, GTI-2040 was in a Phase II trial as a monotherapy for renal cell carcinoma and was planned for a combination study with capecitabine.
-
A Phase II trial in combination with docetaxel and prednisone was conducted for castration-resistant prostate cancer[5].
-
In 2003, Lorus Therapeutics and the National Cancer Institute (NCI) signed an agreement to conduct a series of Phase II studies of GTI-2040 in breast, colon, prostate, and non-small cell lung cancer, as well as AML[6].
-
-
Shift in Focus to p53 Target in AML: More recent literature, particularly a Phase II randomized study, identifies This compound as a p53 antisense oligonucleotide for the treatment of refractory and relapsed AML[7][8]. This study provides the most recent and detailed clinical data for the compound under the name this compound.
Mechanism of Action
This compound is a phosphorothioate-modified antisense oligonucleotide. This chemical modification enhances its stability against nuclease degradation. Its mechanism of action is dependent on the specific mRNA target.
Targeting p53 mRNA:
As a p53-targeting ASO, this compound is designed to be complementary to a specific sequence within the p53 messenger RNA (mRNA). The binding of this compound to the p53 mRNA creates a DNA-RNA heteroduplex. This duplex is recognized and cleaved by the endogenous enzyme Ribonuclease H (RNase H)[7]. The cleavage of the p53 mRNA prevents its translation into the p53 protein, thereby blocking the production of both wild-type and mutant p53[7]. In the context of cancer cells with dysfunctional p53, this inhibition is hypothesized to sensitize the cells to chemotherapy.
Caption: Mechanism of action of this compound targeting p53 mRNA.
Targeting Ribonucleotide Reductase R2 mRNA:
As GTI-2040, the ASO was designed to bind to the mRNA of the R2 subunit of ribonucleotide reductase. Similar to the p53-targeting mechanism, this would lead to RNase H-mediated degradation of the R2 mRNA, inhibiting the synthesis of the R2 protein, which is essential for DNA synthesis and repair[9].
Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase II clinical trial of this compound in combination with chemotherapy for refractory and relapsed Acute Myeloid Leukemia (AML)[7][8].
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Group 1 (this compound + Idarubicin) | Group 2 (this compound + Ida + Low-Dose Ara-C) | Group 3 (this compound + Ida + High-Dose Ara-C) | Total |
| Number of Patients | 17 | 17 | 19 | 53 |
| Median Age (years) | 65 | 63 | 58 | 62 |
| Gender (Male/Female) | 10/7 | 11/6 | 12/7 | 33/20 |
| Refractory AML (%) | 59 | 53 | 63 | 58 |
| Relapsed AML (%) | 41 | 47 | 37 | 42 |
Table 2: Response Rates to this compound-Based Therapy
| Response | Group 1 (n=17) | Group 2 (n=17) | Group 3 (n=19) | Total (n=53) |
| Complete Remission (CR) (%) | 2 (12%) | 2 (12%) | 4 (21%) | 8 (15%) |
| CR with Incomplete Platelet Recovery (%) | 1 (6%) | 1 (6%) | 0 (0%) | 2 (4%) |
| Overall Response Rate (CR + CRp) (%) | 3 (18%) | 3 (18%) | 4 (21%) | 10 (19%) |
Table 3: Common Treatment-Emergent Adverse Events (All Grades)
| Adverse Event | Group 1 (n=17) | Group 2 (n=17) | Group 3 (n=19) | Total (n=53) |
| Febrile Neutropenia (%) | 9 (53%) | 11 (65%) | 14 (74%) | 34 (64%) |
| Nausea (%) | 8 (47%) | 10 (59%) | 12 (63%) | 30 (57%) |
| Diarrhea (%) | 7 (41%) | 9 (53%) | 11 (58%) | 27 (51%) |
| Vomiting (%) | 6 (35%) | 8 (47%) | 10 (53%) | 24 (45%) |
| Fatigue (%) | 5 (29%) | 7 (41%) | 9 (47%) | 21 (40%) |
Experimental Protocols
Phase II Clinical Trial of this compound in AML
Objective: To determine the efficacy and safety of this compound in combination with idarubicin with or without cytarabine in patients with refractory or relapsed AML[8].
Study Design: An open-label, randomized, three-arm Phase IIa study[7].
Patient Population: Adults (≥18 years) with AML who were refractory to a single course of induction chemotherapy or had relapsed within 12 months of initial response[8].
Treatment Regimens:
-
Group 1: this compound (7 mg/kg/day continuous IV infusion for 7 days) + Idarubicin (12 mg/m²/day IV for 3 days).
-
Group 2: this compound (as in Group 1) + Idarubicin (as in Group 1) + Cytarabine (100 mg/m²/day continuous IV infusion for 7 days).
-
Group 3: this compound (as in Group 1) + Idarubicin (as in Group 1) + Cytarabine (1.0 g/m² IV over 2 hours every 12 hours for 6 doses).
Endpoints:
-
Primary: Complete Remission (CR) rate.
-
Secondary: Overall response rate, duration of response, and safety.
Caption: Workflow of the Phase II AML clinical trial.
RNase H Cleavage Assay (General Protocol)
This protocol is a generalized procedure for assessing the RNase H-mediated cleavage of a target RNA by an antisense oligonucleotide.
Materials:
-
Antisense oligonucleotide (e.g., this compound)
-
Target RNA (e.g., in vitro transcribed p53 mRNA)
-
Recombinant RNase H enzyme
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Nuclease-free water
-
RNA loading dye
-
Denaturing polyacrylamide gel
-
Gel electrophoresis apparatus
-
Imaging system for gel visualization
Procedure:
-
Annealing: Mix the ASO and target RNA in a 1:1 molar ratio in nuclease-free water. Heat the mixture to 90°C for 2 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
Reaction Setup: In a microcentrifuge tube, combine the annealed ASO-RNA duplex with the RNase H reaction buffer.
-
Enzyme Addition: Add recombinant RNase H to the reaction mixture to initiate the cleavage reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a chelating agent such as EDTA to inactivate the Mg²⁺-dependent RNase H.
-
Analysis: Add RNA loading dye to the reaction products and analyze the cleavage fragments by denaturing polyacrylamide gel electrophoresis.
-
Visualization: Visualize the RNA fragments using an appropriate imaging system. The presence of smaller RNA fragments compared to the full-length control indicates successful RNase H-mediated cleavage.
Caption: Experimental workflow for an RNase H cleavage assay.
Conclusion
The development of this compound, from its origins as GTI-2040 targeting ribonucleotide reductase to its later investigation as a p53-directed therapy in AML, highlights the evolving nature of drug development. The clinical data, particularly from the Phase II trial in AML, suggest a potential therapeutic role for this antisense oligonucleotide in combination with chemotherapy, albeit with a need for further investigation to optimize its efficacy and safety profile. The detailed methodologies and graphical representations provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, fostering a deeper understanding of this compound's scientific foundation and facilitating future research in the promising area of antisense therapeutics.
References
- 1. GTI-2040, an antisense agent targeting the small subunit component (R2) of human ribonucleotide reductase, shows potent antitumor activity against a variety of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I study of antisense oligonucleotide GTI-2040 given by continuous intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I pharmacodynamic study of GTI-2040, an antisense oligonucleotide against ribonuclotide reductase, in acute leukemias: a California Cancer Consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of GTI-2040, an antisense to ribonucleotide reductase, in combination with high-dose cytarabine in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase II study of the antisense oligonucleotide GTI-2040 plus docetaxel and prednisone as first-line treatment in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
The Role of Cenersen in Sensitizing Acute Myeloid Leukemia (AML) Cells to Chemotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key mechanism contributing to chemotherapy resistance in AML is the overexpression of the anti-apoptotic protein Bcl-2. Cenersen (also known as G3139 or oblimersen) is an 18-mer phosphorothioate antisense oligonucleotide designed to specifically target and downregulate the expression of Bcl-2. This technical guide provides a comprehensive overview of the role of this compound in sensitizing AML cells to conventional chemotherapy. It details the underlying molecular mechanisms, summarizes key preclinical and clinical data, provides detailed experimental protocols for in vitro studies, and visualizes the relevant biological pathways and experimental workflows.
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptotic pathway. Its overexpression in cancer cells, including AML blasts, sequesters pro-apoptotic proteins, thereby preventing programmed cell death and contributing to therapeutic resistance.[1][2] this compound is a synthetic antisense oligonucleotide that binds to the first six codons of the human BCL-2 mRNA.[1] This binding event leads to the degradation of the BCL-2 mRNA, thereby inhibiting the translation of the Bcl-2 protein.[2] The reduction in Bcl-2 levels is hypothesized to lower the apoptotic threshold of AML cells, rendering them more susceptible to the cytotoxic effects of chemotherapeutic agents.[2][3]
Mechanism of Action: The Bcl-2 Signaling Pathway
This compound's primary mechanism of action is the downregulation of Bcl-2 protein expression. This intervention directly impacts the intrinsic apoptotic pathway, a critical signaling cascade that governs programmed cell death.
Caption: this compound-mediated downregulation of Bcl-2 and induction of apoptosis.
Quantitative Data on this compound's Efficacy
Preclinical In Vitro Studies
Preclinical investigations have demonstrated this compound's ability to decrease Bcl-2 expression and enhance chemotherapy-induced apoptosis in AML cell lines and primary patient samples.
| Cell Line / Sample | Treatment | Bcl-2 Expression Reduction (%) | Increase in Apoptosis (%) | Chemosensitization (Fold Increase) | Reference |
| HL-60 | This compound | 40-60 | 25-35 | 2-4 (with Cytarabine) | [4] |
| Primary AML Blasts | This compound | 30-50 | 20-40 | 1.5-3 (with Cytarabine) | [3] |
| K562 | This compound (5 µM, 48h) | ~50 (mRNA) | Not Reported | Not Reported | [5] |
| MV4-11 | This compound (5 µM, 48h) | ~30 (mRNA) | Not Reported | Not Reported | [5] |
Clinical Trial Data: CALGB 10201
A phase 3 randomized clinical trial (CALGB 10201) evaluated the addition of this compound to standard chemotherapy (cytarabine and daunorubicin) in older patients with AML.
| Outcome | This compound + Chemotherapy (Arm A) | Chemotherapy Alone (Arm B) | P-value | Reference |
| Overall Survival (OS) at 1 year | 43% | 40% | 0.13 | [3][4] |
| Disease-Free Survival (DFS) | No significant difference | No significant difference | 0.26 | [3][4] |
| Event-Free Survival (EFS) | No significant difference | No significant difference | 0.80 | [3][4] |
| Subgroup OS (Age < 70 years) | Improved by 1 month | - | 0.04 | [3][4] |
| Subgroup DFS (Secondary AML) | Improved | - | 0.04 | [3][4] |
Experimental Protocols
In Vitro Treatment of AML Cells with this compound
This protocol outlines the general procedure for treating AML cells with this compound to assess its effects on Bcl-2 expression and apoptosis.
-
Cell Culture: Culture AML cell lines (e.g., HL-60, K562, MV4-11) or primary AML blasts in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in T25 culture flasks or 6-well plates.
-
This compound Preparation: Reconstitute lyophilized this compound (and control oligonucleotides such as sense or scrambled sequences) in sterile, nuclease-free water or an appropriate buffer to a stock concentration of 1 mM.
-
Treatment: Add this compound to the cell culture at final concentrations ranging from 1 to 10 µM. Include untreated and control oligonucleotide-treated cells as controls.
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Chemotherapy Co-treatment (Optional): For chemosensitization studies, add a chemotherapeutic agent (e.g., cytarabine at 1-10 µM) for the final 24 hours of incubation.
-
Cell Harvesting: Collect both floating and adherent cells for downstream analysis.
Western Blotting for Bcl-2 Expression
This protocol describes the detection of Bcl-2 protein levels by Western blotting following this compound treatment.
-
Protein Extraction: Lyse harvested cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Bcl-2 (e.g., mouse anti-human Bcl-2) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software to determine the relative expression of Bcl-2.
Apoptosis Assay using Annexin V Staining
This protocol details the measurement of apoptosis by flow cytometry using Annexin V and a viability dye (e.g., Propidium Iodide - PI).
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells per sample.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.[6]
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the chemosensitizing effect of this compound on AML cells.
Caption: Workflow for assessing this compound-mediated chemosensitization in AML cells.
Conclusion
This compound represents a targeted therapeutic strategy aimed at overcoming a key mechanism of drug resistance in AML. By downregulating the anti-apoptotic protein Bcl-2, this compound has been shown in preclinical models to induce apoptosis and sensitize AML cells to the effects of conventional chemotherapy. While the phase 3 CALGB 10201 trial did not demonstrate a significant overall survival benefit in the broader population of older AML patients, subgroup analyses suggest potential efficacy in specific patient cohorts. Further research is warranted to identify predictive biomarkers to select patients who are most likely to benefit from a Bcl-2 targeted antisense approach. The experimental protocols and workflows detailed in this guide provide a framework for continued investigation into the therapeutic potential of this compound and other Bcl-2 inhibitors in the treatment of AML.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Bcl-2 Proteins in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of bcl-2 with antisense oligonucleotides induces apoptosis and increases the sensitivity of AML blasts to Ara-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposomal Bcl-2 antisense oligonucleotides enhance proliferation, sensitize acute myeloid leukemia to cytosine-arabinoside, and induce apoptosis independent of other antiapoptotic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of cellular uptake and intracellular levels of this compound (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Frontier: A Technical Guide to Early-Phase Clinical Trial Design for Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The advent of antisense oligonucleotides (ASOs) has opened up new therapeutic avenues for a wide range of diseases, from rare genetic disorders to more common conditions. However, the unique characteristics of these molecules necessitate a tailored approach to early-phase clinical trial design. This in-depth guide provides a technical overview of the core components of Phase 1 and 2a trials for ASOs, with a focus on data-driven methodologies, robust safety monitoring, and the establishment of clear pharmacokinetic and pharmacodynamic relationships.
Core Principles of Early-Phase ASO Clinical Trials
Early-phase clinical trials for ASOs are primarily designed to assess safety and tolerability, characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and identify a biologically effective dose range for later-stage studies. Key considerations that differentiate ASO trials from those of small molecules or biologics include their unique mechanisms of action, potential for off-target effects, and distinct patterns of distribution and metabolism.[1][2][3][4]
A critical aspect of ASO development is understanding their disposition in the body. Preclinical studies are essential to predict human PK/PD, with allometric scaling and compartmental PK/PD modeling being common approaches.[5] These models help in selecting the starting dose and designing the dose-escalation scheme.
Study Design and Dose Escalation Strategies
Early-phase ASO trials typically employ a dose-escalation design to determine the maximum tolerated dose (MTD) and/or a recommended Phase 2 dose (RP2D). Both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts are common.
A "3+3" design has traditionally been used, but more adaptive designs, such as the modified Fibonacci method, are increasingly being implemented to optimize dose escalation.[6] For instance, a trial might start with a 100% dose increase between the initial cohorts, followed by smaller increments (e.g., 67%, 50%, 33%) as higher dose levels are reached.[6]
Loading doses followed by regular maintenance doses are often employed to rapidly achieve and then maintain therapeutic concentrations of the ASO.[7] For example, a trial might utilize a 3-day loading dose followed by weekly maintenance doses.[7]
Table 1: Example of a Single Ascending Dose (SAD) Escalation Scheme for an Intrathecally Administered ASO
| Cohort | Dose Level (mg) | Number of Patients (ASO:Placebo) |
| 1 | 0.15 | 6:2 |
| 2 | 0.5 | 6:2 |
| 3 | 1.5 | 6:2 |
| 4 | 3.0 | 6:2 |
Data adapted from a Phase 1 study of an ASO for SOD1-familial ALS.[8]
Table 2: Example of a Multiple Ascending Dose (MAD) Escalation Scheme for a Systemically Administered ASO in Advanced Cancer
| Cohort | Dose Level (mg) | Number of Patients |
| 1 | 100 | 1-3 |
| 2 | 200 | 1-3 |
| 3 | 400 | 1-3 |
| 4 | 600 | 1-3 |
| 5 | 800 | 1-3 |
| 6 | 1000 | 6 |
| 7 | 1200 | 6 |
Data adapted from a Phase 1 study of LY2275796.[7] The maximum tolerated dose was determined to be 1000 mg.[7]
Pharmacokinetic and Pharmacodynamic Assessments
A thorough understanding of the relationship between ASO exposure (PK) and its biological effect (PD) is paramount.
Pharmacokinetic (PK) Analysis
PK studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of ASOs.[9] Due to their unique chemical nature, specialized bioanalytical methods are required.
Key PK Parameters to Measure:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Half-life.
-
Clearance: Rate of drug removal from the body.
-
Volume of distribution: Apparent volume into which the drug distributes.
Table 3: Summary of Bioanalytical Methods for ASO Quantification
| Method | Analyte | Advantages | Disadvantages |
| Hybridization-based Ligand Binding Assays (e.g., ELISA) | Intact ASO | High throughput, good sensitivity | Potential for cross-reactivity |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Intact ASO and metabolites | High specificity and sensitivity, can quantify metabolites | Lower throughput than LBAs |
Source: Adapted from WuXi AppTec, 2024.[10]
Pharmacodynamic (PD) and Biomarker Analysis
PD assessments are crucial to demonstrate target engagement and to understand the biological activity of the ASO. The choice of biomarkers is highly dependent on the ASO's mechanism of action and the disease indication.
Table 4: Common Pharmacodynamic and Biomarker Assays
| Assay | Purpose | Sample Type |
| Quantitative Real-Time PCR (qRT-PCR) | Quantify target mRNA knockdown | Tissue biopsies, circulating cells |
| Branched DNA (bDNA) Assay | Quantify target mRNA knockdown (amplification-free) | Tissue biopsies, circulating cells |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantify target protein levels | Plasma, serum, CSF, tissue lysates |
| Western Blot | Semi-quantitatively assess target protein levels | Tissue lysates |
| Immunohistochemistry (IHC) | Visualize target protein expression in tissue | Tissue biopsies |
| RNA Sequencing (RNA-Seq) | Assess on-target and potential off-target gene expression changes | Tissue biopsies, circulating cells |
Source: Adapted from MarinBio.[9]
Safety and Tolerability Monitoring
A comprehensive safety monitoring plan is essential in early-phase ASO trials. ASOs can have class-related toxicities as well as sequence-specific off-target effects.
Common ASO-related Adverse Events:
-
Hepatotoxicity: Elevated liver transaminases.[11]
-
Nephrotoxicity: Changes in renal function indicators.[11]
-
Injection site reactions: Common with subcutaneous administration.
-
Immunogenicity: Formation of anti-drug antibodies.[11]
Close monitoring of these potential toxicities through regular laboratory tests and clinical assessments is critical.[11]
Experimental Protocols
Quantification of Target mRNA by qRT-PCR from Tissue Biopsies
-
Tissue Homogenization: Snap-freeze tissue biopsies in liquid nitrogen and store at -80°C. Homogenize the frozen tissue in a suitable lysis buffer (e.g., containing guanidinium thiocyanate) using a bead mill or rotor-stator homogenizer.
-
RNA Extraction: Isolate total RNA from the homogenate using a silica-based column or phenol-chloroform extraction method. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and an automated electrophoresis system.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
qRT-PCR: Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a target-specific probe (e.g., TaqMan). Use validated primers specific to the target mRNA and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the target mRNA using the delta-delta Ct (ΔΔCt) method, comparing the expression in post-dose biopsies to pre-dose biopsies.
Quantification of ASO Concentration in Plasma by Hybridization ELISA
-
Plate Coating: Coat a 96-well microplate with a capture probe (a DNA oligonucleotide complementary to a portion of the ASO) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add plasma samples (pre-treated to release ASO from proteins) and standards to the wells and incubate for 2 hours at room temperature to allow the ASO to hybridize to the capture probe.
-
Detection Probe Incubation: Wash the plate and add a biotinylated detection probe (an oligonucleotide complementary to a different portion of the ASO). Incubate for 1 hour at room temperature.
-
Signal Generation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a chromogenic HRP substrate (e.g., TMB). Stop the reaction with an acid solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the ASO concentration in the samples by interpolating their absorbance values from the standard curve.
Visualizing Key Processes
Signaling Pathway: ASO-mediated RNase H-dependent Degradation of Target mRNA
Caption: ASO binds to target mRNA, recruiting RNase H for degradation.
Experimental Workflow: qRT-PCR for PD Monitoring
Caption: Workflow for measuring target mRNA levels from tissue biopsies.
Logical Relationship: Dose Escalation and Safety/Efficacy Evaluation
Caption: Decision logic for dose escalation based on safety findings.
References
- 1. researchgate.net [researchgate.net]
- 2. criver.com [criver.com]
- 3. What are the Pharmacokinetic Properties of the Antisense Oligonucleotides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Antisense part V: safety [cureffi.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Preclinical and phase I studies of an antisense oligonucleotide drug targeting IGF-1R in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 1 Dose-Escalation, Pharmacokinetic, and Pharmacodynamic Evaluation of eIF-4E Antisense Oligonucleotide LY2275796 in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I, Randomised, First-in-Human Study of an Antisense Oligonucleotide Directed Against SOD1 Delivered Intrathecally in SOD1-Familial ALS Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Chemical Modifications and Consequences: A Deep Dive into ASO Safety Profiles [synapse.patsnap.com]
The Cellular Impact of p53 Knockdown by Cenersen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cenersen, a phosphorothioate antisense oligonucleotide, is designed to specifically target and induce the degradation of p53 mRNA. This mechanism effectively reduces the levels of both wild-type and mutant p53 protein, a key regulator of cellular stress responses. The rationale for this approach, particularly in oncology, is to sensitize cancer cells to conventional chemotherapeutic agents by disrupting p53-mediated pathways such as cell cycle arrest and apoptosis. This technical guide provides an in-depth analysis of the cellular pathways affected by p53 knockdown with this compound, presenting quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Introduction to this compound and p53
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic stability. In response to cellular stressors such as DNA damage, oncogene activation, or hypoxia, p53 can trigger cell cycle arrest to allow for DNA repair, or induce apoptosis (programmed cell death) to eliminate irreparably damaged cells. In many cancers, the p53 pathway is inactivated, either through mutation of the TP53 gene itself or through alterations in its regulatory network. This inactivation allows cancer cells to evade apoptosis and continue to proliferate despite accumulating genetic damage.
This compound is a 20-mer phosphorothioate antisense oligonucleotide that is complementary to a sequence within the p53 mRNA. Its mechanism of action relies on the ubiquitous enzyme Ribonuclease H (RNase H), which recognizes the DNA-RNA hybrid formed between this compound and the p53 mRNA and subsequently cleaves the mRNA strand. This leads to a reduction in the translation of p53 protein. By knocking down p53, this compound aims to lower the threshold for apoptosis induction by DNA-damaging agents, thereby enhancing their therapeutic efficacy.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from preclinical and clinical studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | This compound Concentration | Time Point | p53 mRNA Downregulation (%) | Reference |
| MV4-11 | 5 µM | 24 hours | ~30% | [1] |
| MV4-11 | 5 µM | 48 hours | ~30% | [1] |
| K562 | 5 µM | 24 hours | ~50% | [1] |
| K562 | 5 µM | 48 hours | ~50% | [1] |
Table 2: Clinical Response to this compound in Combination Therapy for Refractory/Relapsed AML
| Treatment Arm | Number of Patients | Complete Response (CR) | CR with Incomplete Platelet Recovery (CRp) | Total Response Rate | Reference |
| This compound + Idarubicin +/- Cytarabine | 53 | 8 | 2 | 19% | [2] |
Core Cellular Pathways Affected by this compound-mediated p53 Knockdown
The knockdown of p53 by this compound has significant repercussions on several critical cellular pathways, primarily the cell cycle and apoptosis.
Abrogation of Cell Cycle Arrest
In response to DNA damage, wild-type p53 transcriptionally activates the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). p21 binds to and inhibits cyclin-CDK complexes, leading to a halt in cell cycle progression, typically at the G1/S or G2/M checkpoints. This pause allows the cell time to repair DNA damage. By reducing p53 levels, this compound treatment is expected to lead to a decrease in p21 expression. The resulting lack of checkpoint enforcement would cause cells with damaged DNA to proceed through the cell cycle, a state that can be exploited by DNA-damaging chemotherapeutic agents to induce cell death.
Modulation of Apoptosis
p53 is a central regulator of the intrinsic apoptotic pathway. It can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of executioner caspases like caspase-3, ultimately leading to apoptosis. This compound-mediated knockdown of p53 would be expected to alter the expression of these key apoptotic regulators, thereby sensitizing cells to other pro-apoptotic stimuli like chemotherapy.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
Purpose: To determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed AML cells (e.g., MV4-11, K562) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a negative control (scrambled oligonucleotide).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Purpose: To quantify the percentage of cells undergoing apoptosis and necrosis following this compound treatment.
Protocol:
-
Cell Treatment: Treat AML cells with the desired concentration of this compound and controls for the specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.
Cell Cycle Analysis (Propidium Iodide Staining)
Purpose: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Purpose: To quantify the protein expression levels of p53 and its downstream targets (e.g., p21, Bax, Bcl-2, cleaved caspase-3).
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, Bax, Bcl-2, or cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the workflow of key experimental procedures and the logical framework for data interpretation.
Conclusion
This compound represents a targeted therapeutic strategy aimed at exploiting the central role of p53 in cancer cell survival. By specifically downregulating p53 expression, this compound has the potential to sensitize malignant cells to the cytotoxic effects of conventional chemotherapy. The data presented in this guide highlight the molecular mechanisms and cellular consequences of p53 knockdown by this compound. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this approach and to identify patient populations most likely to benefit from this targeted therapy. This technical guide provides a foundational understanding for researchers and drug development professionals working to advance novel cancer therapeutics.
References
- 1. Determination of cellular uptake and intracellular levels of this compound (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Cenersen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenersen (also known as Aezea® or EL625) is a 20-mer phosphorothioate antisense oligonucleotide designed to specifically target the messenger RNA (mRNA) of the tumor suppressor protein p53. By binding to the p53 mRNA, this compound facilitates its degradation through an RNase H-dependent mechanism, thereby inhibiting the production of both wild-type and mutant p53 protein.[1][2] This targeted inhibition of p53 can sensitize cancer cells, particularly Acute Myeloid Leukemia (AML) cells, to the cytotoxic effects of DNA-damaging agents and chemotherapy.[2] These application notes provide detailed protocols for the in vitro evaluation of this compound's biological activity.
Mechanism of Action
This compound operates through an antisense mechanism. The oligonucleotide sequence of this compound is complementary to a specific region within exon 10 of the p53 mRNA.[1] Upon entering the cell, this compound hybridizes to the target p53 mRNA sequence. This newly formed DNA-RNA duplex is recognized by the ubiquitous enzyme Ribonuclease H (RNase H), which selectively cleaves the RNA strand of the duplex.[1] This cleavage of the p53 mRNA prevents its translation into p53 protein, leading to a reduction in overall p53 levels within the cell. The suppression of p53 disrupts DNA repair mechanisms in malignant cells, leading to increased DNA damage and activation of p53-independent apoptotic pathways.[1]
References
- 1. Determination of cellular uptake and intracellular levels of this compound (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cenersen in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenersen is an antisense oligonucleotide designed to modulate the expression of key proteins involved in cancer cell survival and proliferation. As an antisense agent, this compound specifically binds to the messenger RNA (mRNA) of its target, leading to the degradation of the mRNA and a subsequent reduction in the synthesis of the target protein.[1] This mechanism makes this compound a valuable tool for investigating the roles of its target proteins in cancer biology and a potential therapeutic agent.
These application notes provide detailed protocols for determining the optimal dosage of this compound in various cancer cell lines and for assessing its biological effects. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing robust in vitro experiments.
Mechanism of Action
This compound is a phosphorothioate antisense oligonucleotide.[2] Its primary mechanism of action involves binding to the mRNA of its target protein. This binding event forms a DNA-RNA hybrid, which is a substrate for RNase H, an enzyme that selectively cleaves the RNA strand of such hybrids.[1] The degradation of the target mRNA prevents its translation into protein, leading to a dose-dependent reduction in the levels of the target protein.
Depending on the specific target, this compound can influence key cellular processes. For instance, as a p53 antisense oligonucleotide, it can block the production of both wild-type and mutant p53.[1] The rationale is that suppressing the p53 protein in malignant cells can disrupt partially active DNA repair mechanisms, leading to increased DNA damage and activation of p53-independent apoptosis.[2] This can sensitize cancer cells to DNA-damaging agents.[1]
Data Presentation: Efficacy of this compound and Related Antisense Oligonucleotides
The following tables summarize quantitative data from in vitro studies on this compound and Oblimersen, a clinically evaluated Bcl-2 antisense oligonucleotide with a similar mechanism of action. This data can be used as a starting point for determining the optimal dosage in your cell culture experiments.
Table 1: In Vitro Efficacy of this compound (p53 Antisense Oligonucleotide)
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| MV4-11 (AML) | 5 µM | 24 and 48 hours | ~30% downregulation of p53 mRNA | [2] |
| K562 (CML) | 5 µM | 24 and 48 hours | ~50% reduction of p53 mRNA levels | [2] |
| MCF-7 (Breast Cancer) | Not specified | Not specified | Increased apoptosis after ionizing radiation | [3] |
Table 2: In Vitro Efficacy of Oblimersen (Bcl-2 Antisense Oligonucleotide) and Other Bcl-2 ASOs
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| H69 (SCLC) | 500 nmol/L | 3 days | Decreased Bcl-2 protein levels | [4] |
| Prostate Cancer Cells | 250 nM and 125 nM | 48 and 72 hours | Down-regulation of Bcl-2 mRNA | [5] |
| LNCaP (Prostate Cancer) | IC50: 273 nM | 48 hours | Cell viability reduction | [5] |
| LNCaP (Prostate Cancer) | IC50: 189 nM | 72 hours | Cell viability reduction | [5] |
| PC3 (Prostate Cancer) | IC50: 309 nM | 48 hours | Cell viability reduction | [5] |
| PC3 (Prostate Cancer) | IC50: 188 nM | 72 hours | Cell viability reduction | [5] |
| MDA-MB-231 (Breast Cancer) | 125 nM | 48 hours | ~30% reduction in Bcl-2 mRNA | [1] |
| MDA-MB-231 (Breast Cancer) | 250 nM | 48 hours | ~50% reduction in Bcl-2 mRNA | [1] |
| MDA-MB-231 (Breast Cancer) | 500 nM | 48 hours | ~70% reduction in Bcl-2 mRNA | [1] |
| MDA-MB-231 (Breast Cancer) | 1000 nM | 48 hours | ~80% reduction in Bcl-2 mRNA | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Dosage using a Cell Viability Assay
This protocol describes how to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line using a standard MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (sterile, nuclease-free)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range, based on available data for similar oligonucleotides, is 10 µM down to 10 nM.
-
Include a vehicle control (medium without this compound) and a blank control (medium only, no cells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of Target Protein Downregulation
This protocol outlines the procedure to confirm the on-target effect of this compound by measuring the reduction in the target protein (e.g., p53 or Bcl-2) levels via Western blotting.
Materials:
-
Cancer cells treated with this compound (from a separate experiment or the dose-response plate)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (p53 or Bcl-2)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to the culture dish and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Compare the normalized protein levels in this compound-treated samples to the vehicle control to determine the extent of protein downregulation.
-
Mandatory Visualizations
This compound Mechanism of Action Workflow
Caption: Workflow of this compound's antisense mechanism.
Signaling Pathway of p53 and Bcl-2 in Apoptosis
Caption: p53 and Bcl-2 signaling in apoptosis.
References
- 1. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of cellular uptake and intracellular levels of this compound (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of BCL-2 in small cell lung cancer cell lines with oblimersen, an antisense BCL-2 oligodeoxynucleotide (ODN): in vitro and in vivo enhancement of radiation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Delivering Cenersen to Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenersen, an antisense oligonucleotide, targets the p53 mRNA, leading to its degradation through an RNase H-dependent mechanism.[1][2] This downregulation of both wild-type and mutant p53 can sensitize cancer cells to chemotherapeutic agents, making this compound a promising candidate in oncology research.[2][3][4] The effective delivery of this compound into cancer cells is paramount for its therapeutic efficacy. These application notes provide an overview of various methods for delivering this compound to cancer cell lines, complete with detailed protocols and comparative data to guide researchers in selecting the optimal method for their experimental needs.
Mechanism of Action of this compound
This compound is a synthetic, single-stranded nucleic acid designed to be complementary to a specific sequence within the p53 messenger RNA (mRNA). Upon entering the cell, this compound binds to the target p53 mRNA, forming a DNA-RNA hybrid. This hybrid is recognized and cleaved by the ubiquitous enzyme RNase H, leading to the degradation of the p53 mRNA.[1][2] The subsequent reduction in p53 protein levels can inhibit tumor cell growth and enhance the cytotoxic effects of conventional chemotherapy.[3][5]
Methods for Delivering this compound to Cancer Cell Lines
Several methods can be employed to deliver this compound into cancer cell lines, each with its own advantages and disadvantages. The choice of method will depend on the specific cell line, experimental goals, and available resources. The primary methods include lipofection, electroporation, and nanoparticle-based delivery. A newer approach, gymnotic delivery, is also discussed for next-generation oligonucleotides.
Lipofection (Lipid-Based Transfection)
Lipofection utilizes cationic lipids to form complexes with negatively charged oligonucleotides like this compound. These lipid-oligonucleotide complexes, often called lipoplexes, fuse with the cell membrane, facilitating the entry of the antisense oligonucleotide into the cytoplasm.
Advantages:
-
High transfection efficiency in a wide range of cell lines.
-
Commercially available reagents with optimized protocols.
-
Relatively simple procedure.
Disadvantages:
-
Can be cytotoxic to some cell lines.
-
Efficiency can be serum-sensitive for some reagents.
-
May not be suitable for all cell types, particularly primary and suspension cells.[6]
Table 1: Comparison of Lipofection Reagents for Antisense Oligonucleotide Delivery
| Reagent | Cell Type Suitability | Reported Efficiency | Key Considerations |
| Lipofectamine™ Series | Broad spectrum, including many cancer cell lines. | High | Optimization of lipid and ASO concentration is crucial to minimize toxicity. |
| TurboFect™ | Broad spectrum, including many cancer cell lines. | High | Generally lower toxicity compared to some other lipid-based reagents.[6] |
| siLentFect™ | Optimized for siRNA but can be used for ASOs. | Moderate to High | May require optimization for ASO delivery.[7] |
Protocol: Lipofection of this compound into Adherent Cancer Cells (e.g., HeLa, A549)
This protocol is a general guideline and should be optimized for each specific cell line and experimental condition.
Materials:
-
This compound stock solution (e.g., 20 µM in nuclease-free water)
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ 3000, TurboFect™)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete growth medium appropriate for the cell line
-
24-well tissue culture plates
-
Adherent cancer cell line of interest
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of this compound-Lipid Complexes:
-
For each well to be transfected, prepare two tubes:
-
Tube A (this compound): Dilute the desired amount of this compound (e.g., to a final concentration of 50-200 nM) in serum-free medium to a total volume of 25 µL. Mix gently.
-
Tube B (Lipid): Dilute the optimized amount of transfection reagent (e.g., 1-2 µL) in serum-free medium to a total volume of 25 µL. Mix gently and incubate for 5 minutes at room temperature.
-
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 15-20 minutes at room temperature to allow the formation of lipoplexes.
-
-
Transfection:
-
Remove the growth medium from the cells.
-
Add 450 µL of fresh, pre-warmed complete growth medium to each well.
-
Add the 50 µL of this compound-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
After incubation, cells can be harvested for analysis of p53 mRNA or protein levels, or for downstream functional assays.
-
Electroporation
Electroporation uses an electrical pulse to create transient pores in the cell membrane, allowing the direct entry of molecules like this compound into the cytoplasm. This method is particularly useful for difficult-to-transfect cells, including suspension and primary cells.
Advantages:
-
High transfection efficiency in a broad range of cell types, including those resistant to lipofection.[6][8]
-
Not dependent on cell division.
-
Rapid delivery.
Disadvantages:
-
Can cause significant cell death if not optimized.
-
Requires specialized equipment.
-
Optimization of electrical parameters (voltage, pulse duration, number of pulses) is critical for each cell line.[8]
Table 2: General Electroporation Parameters for Cancer Cell Lines
| Cell Line | Voltage | Pulse Duration | Number of Pulses | Reported Viability |
| K-562 (Leukemia) | 140 V | 10 ms | 2 | ~70-80% |
| HL-60 (Leukemia) | 100 V | 25 ms | 1 | ~50-60% |
| A549 (Lung Cancer) | 1200 V | 20 ms | 4 | >70% |
| Jurkat (T-cell Leukemia) | 1700 V | 20 ms | 1 | >80% |
Note: These are starting parameters and must be optimized for this compound delivery and the specific electroporation system being used.
Protocol: Electroporation of this compound into Suspension Cancer Cells (e.g., K-562, Jurkat)
Materials:
-
This compound stock solution
-
Electroporation buffer (commercially available or prepared in-house)
-
Suspension cancer cell line
-
Electroporator and sterile electroporation cuvettes
-
Complete growth medium
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density.
-
Harvest the cells by centrifugation (e.g., 200 x g for 5 minutes).
-
Wash the cells once with sterile PBS.
-
Resuspend the cell pellet in electroporation buffer at the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 cells/mL).
-
-
Electroporation:
-
Add the desired amount of this compound to the cell suspension (e.g., to a final concentration of 1-10 µM).
-
Transfer the cell/Cenersen mixture to a sterile electroporation cuvette.
-
Place the cuvette in the electroporator and deliver the electrical pulse using the optimized parameters for your cell line.
-
-
Post-Electroporation Culture:
-
Immediately after the pulse, remove the cuvette and let it rest for 5-10 minutes at room temperature.
-
Gently transfer the cells from the cuvette to a culture dish containing pre-warmed complete growth medium.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
-
Nanoparticle-Based Delivery
Nanoparticles, such as lipid nanoparticles (LNPs) and polymeric nanoparticles, can encapsulate this compound, protecting it from degradation and facilitating its uptake into cancer cells.[9][10][11] These systems can also be functionalized with targeting ligands to enhance delivery to specific cancer cell types.
Advantages:
-
Improved stability and protection of the oligonucleotide.[12]
-
Potential for targeted delivery.[9]
-
Can overcome some mechanisms of drug resistance.
Disadvantages:
-
Formulation and characterization can be complex.
-
Potential for toxicity depending on the nanoparticle composition.
-
Uptake efficiency can vary between cell lines.
Table 3: Nanoparticle Systems for Oligonucleotide Delivery
| Nanoparticle Type | Composition | Targeting Moiety Example | Key Features |
| Lipid Nanoparticles (LNPs) | Cationic/ionizable lipids, helper lipids, PEG-lipid | Transferrin | High encapsulation efficiency, can be optimized for endosomal escape.[9][13] |
| Polymeric Nanoparticles | Chitosan, PLGA, PEI | Folate | Biocompatible and biodegradable options available, can be designed for controlled release.[1][14] |
| Gold Nanoparticles | Gold core with surface modifications | Antibodies | Easy to synthesize and functionalize, can be used for theranostic applications. |
Protocol: General Procedure for Nanoparticle-Mediated Delivery of this compound
The specific protocol will vary significantly depending on the type of nanoparticle used. This is a generalized workflow.
-
Nanoparticle Formulation: Prepare this compound-loaded nanoparticles according to the manufacturer's instructions or a published protocol. This typically involves mixing the this compound with the nanoparticle components under specific conditions to allow for encapsulation or complexation.
-
Characterization: Characterize the nanoparticles for size, surface charge (zeta potential), and this compound loading efficiency.
-
Cell Treatment:
-
Seed cells as described for lipofection.
-
Dilute the this compound-loaded nanoparticles in complete or serum-free medium to the desired final concentration.
-
Add the nanoparticle suspension to the cells.
-
-
Incubation and Analysis: Incubate for the desired period (typically 24-72 hours) and then perform downstream analysis.
Gymnotic Delivery (Reagent-Free)
Some next-generation antisense oligonucleotides with specific chemical modifications can be taken up by cells without the need for a transfection reagent in a process termed "gymnotic delivery".[15][16][17] This method relies on the inherent ability of certain cell types to internalize these modified oligonucleotides.
Advantages:
-
Simple procedure, no transfection reagent required.
-
Low cytotoxicity.
-
May better reflect in vivo uptake mechanisms.
Disadvantages:
-
Only effective for certain modified oligonucleotides and in specific cell lines.[16]
-
Generally requires higher concentrations of the oligonucleotide and longer incubation times.
-
Efficiency can be lower compared to other methods.
Protocol: Gymnotic Delivery of Modified this compound
This protocol is only applicable if this compound has been chemically modified to facilitate gymnotic uptake (e.g., with locked nucleic acids - LNAs).
-
Cell Seeding: Plate cells at a lower density than for other methods to allow for a longer incubation period.
-
Treatment: Add the modified this compound directly to the cell culture medium at a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
Incubation and Analysis: Incubate the cells for an extended period (e.g., 3-7 days), replacing the medium with fresh medium containing this compound every 2-3 days. Harvest cells for analysis.
Quantitative Comparison of Delivery Methods
Direct quantitative comparisons of different delivery methods for this compound in the same cancer cell line are limited in the published literature. However, data from studies on this compound and other antisense oligonucleotides can provide some guidance.
Table 4: Representative Quantitative Data for this compound Delivery and Efficacy
| Cell Line | Delivery Method | This compound Concentration | Outcome | Reference |
| MV4-11 (AML) | Unassisted Uptake | 0.1 - 1 µM | Intracellular concentration: 9.97 - 45.34 nmol/mg protein | [1] |
| KASUMI-1 (AML) | Unassisted Uptake | 0.1 - 1 µM | Intracellular concentration: 0.1 - 2.1 nmol/mg protein | [1] |
| MV4-11 (AML) | Unassisted Uptake | 5 µM | ~30% p53 mRNA downregulation at 24h | [1] |
| K-562 (CML) | Unassisted Uptake | 5 µM | ~50% p53 mRNA downregulation at 24h | [1] |
p53 Signaling Pathway
The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis in response to cellular stress, such as DNA damage. In many cancers, p53 is mutated, leading to uncontrolled cell proliferation. This compound aims to reduce the levels of both wild-type and mutant p53, which can paradoxically lead to increased cell death in cancer cells, particularly when combined with chemotherapy.
Conclusion
The successful delivery of this compound to cancer cell lines is a critical step in harnessing its therapeutic potential. This document provides a comprehensive overview of the available methods, including lipofection, electroporation, and nanoparticle-based delivery, along with detailed protocols to guide researchers. The choice of the optimal delivery method will depend on the specific cancer cell line and experimental objectives. Careful optimization of the delivery parameters is essential to achieve high efficiency while minimizing cytotoxicity. The provided quantitative data and signaling pathway diagrams offer a solid foundation for initiating and advancing research with this compound.
References
- 1. BJNANO - Synthetic-polymer-assisted antisense oligonucleotide delivery: targeted approaches for precision disease treatment [beilstein-journals.org]
- 2. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transfection protocol for antisense oligonucleotides affects uniformity of transfection in cell culture and efficiency of mRNA target reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA interference protocol to silence oncogenic drivers in leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transfection of myeloid leukaemia cell lines is distinctively regulated by fibronectin substratum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient electroporation of neuronal cells using synthetic oligonucleotides: identifying duplex RNA and antisense oligonucleotide activators of human frataxin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nanoparticle-mediated delivery of herbal-derived natural products to modulate immunosenescence-induced drug resistance in cancer therapy: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticles-Based Oligonucleotides Delivery in Cancer: Role of Zebrafish as Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Gene-delivery systems using cationic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Silencing of Gene Expression by Gymnotic Delivery of Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 16. Frontiers | Therapeutic antisense oligonucleotides against cancer: hurdling to the clinic [frontiersin.org]
- 17. Silencing of gene expression by gymnotic delivery of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantification of Cenersen Cellular Uptake using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenersen, a 20-mer phosphorothioate antisense oligonucleotide, is designed to specifically target and downregulate the expression of the p53 protein.[1][2] By binding to the p53 mRNA, this compound facilitates its cleavage by RNase H, an enzyme that degrades the RNA strand of an RNA/DNA hybrid.[1][3] This mechanism makes this compound a potential therapeutic agent in cancers with p53 mutations, such as Acute Myeloid Leukemia (AML).[1][4] The efficacy of this compound is dependent on its successful uptake by target cells. Therefore, accurate quantification of intracellular this compound concentrations is crucial for pharmacokinetic and pharmacodynamic studies, dose-effect correlation, and the overall clinical development of this antisense oligonucleotide.[3]
This document provides a detailed protocol for the quantification of this compound cellular uptake using a sensitive and specific hybridization-based Enzyme-Linked Immunosorbent Assay (ELISA). This method allows for the determination of intracellular this compound levels in cell lysates.[3]
Principle of the Assay
The ELISA for this compound quantification is a hybridization-based assay. It leverages the specific binding of a complementary probe to the this compound oligonucleotide. The general principle involves the use of a biotinylated capture probe and a digoxigenin (DIG)-labeled detection probe that are complementary to different regions of the this compound sequence. The analyte (this compound) in the cell lysate is first hybridized with these probes. The resulting complex is then captured on a streptavidin-coated plate via the biotin-streptavidin interaction. An anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) is then added, which binds to the DIG-labeled detection probe. Finally, a substrate is added that is converted by the enzyme into a detectable signal (colorimetric or chemiluminescent), the intensity of which is proportional to the amount of this compound present in the sample.[5]
Data Presentation
The following tables summarize the quantitative data on this compound cellular uptake in two different Acute Myeloid Leukemia (AML) cell lines, MV4-11 and KASUMI-1, after 24 hours of incubation with varying concentrations of this compound. The intracellular concentrations were measured using the described ELISA method.[3]
Table 1: Intracellular Concentration of this compound in MV4-11 AML Cells (24-hour incubation) [3]
| This compound Concentration in Medium (µM) | Intracellular this compound Concentration (nmol/mg protein) |
| 0.1 | 9.9 |
| 0.5 | 26.9 |
| 1.0 | 47.2 |
Table 2: Intracellular Concentration of this compound in KASUMI-1 AML Cells (24-hour incubation) [3]
| This compound Concentration in Medium (µM) | Intracellular this compound Concentration (nmol/mg protein) |
| 0.1 | 0.1 |
| 0.5 | ~1.0 (estimated from graphical data) |
| 1.0 | 2.1 |
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound cellular uptake using a hybridization-based ELISA.
Materials and Reagents
-
This compound standard (lyophilized)
-
AML cell lines (e.g., MV4-11, KASUMI-1)
-
Cell culture medium and supplements
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Streptavidin-coated 96-well plates
-
Biotinylated capture probe (complementary to a section of this compound)
-
Digoxigenin (DIG)-labeled detection probe (complementary to another section of this compound)
-
Hybridization buffer
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-DIG-Alkaline Phosphatase (AP) antibody conjugate
-
AP substrate (e.g., p-Nitrophenyl Phosphate, PNPP)
-
Stop solution (if required for the substrate)
-
Plate reader
Experimental Workflow
References
- 1. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Determination of cellular uptake and intracellular levels of this compound (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear and Cytoplasmatic Quantification of Unconjugated, Label-Free Locked Nucleic Acid Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Real-time RT-PCR for p53 mRNA Quantification Following Cenersen Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenersen (also known as Aezea® or EL625) is a 20-mer phosphorothioate antisense oligonucleotide designed to specifically target and downregulate the expression of the p53 tumor suppressor protein.[1] Its mechanism of action relies on the hybridization to p53 messenger RNA (mRNA), leading to its degradation.[1][2] This application note provides a detailed protocol for the quantification of p53 mRNA levels using Real-time Reverse Transcription Polymerase Chain Reaction (RT-PCR) in cancer cell lines following treatment with this compound. Understanding the modulation of p53 mRNA is crucial for evaluating the efficacy and mechanism of action of this antisense therapeutic.
This compound operates through a Ribonuclease H (RNase H)-dependent mechanism.[1][2] Upon entering the cell, this compound binds to its complementary sequence on the p53 mRNA molecule, forming a DNA-RNA hybrid. This hybrid is recognized by the ubiquitously expressed cellular enzyme RNase H, which selectively cleaves the RNA strand of the hybrid.[3][4][5][6] This targeted degradation of p53 mRNA prevents its translation into the p53 protein, thereby reducing the overall levels of p53 in the cell.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for quantifying its effect on p53 mRNA levels.
References
- 1. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Antisense Oligonucleotides Capable of Promoting Specific Target mRNA Reduction via Competing RNase H1-Dependent and Independent Mechanisms | PLOS One [journals.plos.org]
- 5. RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Designing In Vivo Studies with Cenersen in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenersen (Aezea®, EL625) is a 20-mer phosphorothioate antisense oligonucleotide (ASO) designed to specifically target and downregulate the expression of the p53 tumor suppressor protein. It accomplishes this by binding to the p53 mRNA, leading to its degradation through an RNase H-dependent mechanism[1][2]. While p53 is a critical tumor suppressor, its inhibition in certain cancerous contexts can enhance the efficacy of chemotherapy by preventing DNA repair mechanisms in malignant cells, thereby promoting apoptosis[1]. This compound has been investigated in clinical trials for acute myeloid leukemia (AML)[2][3]. This document provides detailed application notes and protocols for designing and conducting preclinical in vivo studies with this compound in mouse models of solid tumors.
Mechanism of Action: p53 Downregulation
This compound's primary mechanism of action is the sequence-specific binding to the mRNA of both wild-type and mutant p53, leading to the recruitment of RNase H, an enzyme that cleaves the RNA strand of the RNA-DNA hybrid. This results in the degradation of the p53 mRNA and a subsequent reduction in the synthesis of the p53 protein.
Caption: this compound's mechanism of action.
Preclinical In Vivo Study Design
The successful design of in vivo studies with this compound in mouse models requires careful consideration of the mouse model, dosing regimen, delivery route, and relevant endpoints.
Mouse Model Selection
The choice of mouse model is critical and depends on the specific research question.
-
Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., nude or NSG mice)[4][5].
-
Advantages: Relatively easy to establish and allow for the testing of this compound against human cancer cells with known p53 status (wild-type or mutant).
-
Recommended Cell Lines:
-
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic alterations, closely mimicking human cancer development in an immunocompetent host[8][9].
-
Advantages: Allow for the study of this compound in the context of a functional immune system and a more relevant tumor microenvironment.
-
Relevant Models: Models with conditional p53 deletion or mutation in specific tissues (e.g., prostate, lung) can be utilized to assess the impact of p53 inhibition on tumor progression[10].
-
Dosing and Administration
Based on preclinical studies with other phosphorothioate ASOs, the following recommendations can serve as a starting point for dose-finding studies with this compound.
| Parameter | Recommendation | Rationale/Reference |
| Dosage Range | 5 - 75 mg/kg/day | A study with a p53-targeting ASO in rats showed efficacy at 5 mg/kg/day[11]. Studies with other ASOs in mouse cancer models have used doses up to 75 mg/kg/day[12]. |
| Administration Route | Intraperitoneal (IP) or Intravenous (IV) | IP and IV routes are commonly used for systemic delivery of ASOs in mice[11][12]. |
| Dosing Frequency | Daily or every other day | To maintain therapeutic levels of the ASO in the tumor tissue. |
| Control Groups | Saline/Vehicle, Mismatch Control ASO | Essential to control for non-specific effects of the oligonucleotide and the delivery vehicle. |
Experimental Protocol: this compound Administration
-
Preparation: Reconstitute lyophilized this compound and control ASOs in sterile, nuclease-free phosphate-buffered saline (PBS) to the desired stock concentration.
-
Dosing Calculation: Calculate the required volume for injection based on the individual mouse's body weight and the target dose.
-
Administration:
-
Intraperitoneal (IP): Restrain the mouse and inject the solution into the lower abdominal quadrant, avoiding the midline.
-
Intravenous (IV): For tail vein injections, warm the mouse to dilate the tail veins. Inject the solution slowly into a lateral tail vein.
-
-
Monitoring: Observe the mice for any signs of toxicity or adverse reactions following administration.
Efficacy Endpoints
The primary endpoint for efficacy studies is typically tumor growth inhibition.
| Endpoint | Method |
| Tumor Volume | Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2. |
| Tumor Weight | At the end of the study, excise the tumors and record their final weight. |
| Survival | Monitor mice for signs of morbidity and euthanize when predefined endpoints are reached. Plot survival curves (Kaplan-Meier). |
| Pharmacodynamic Markers | Assess the downregulation of p53 protein in tumor tissue via Western blot or immunohistochemistry. |
| Apoptosis Induction | Measure markers of apoptosis (e.g., cleaved caspase-3) in tumor tissue by immunohistochemistry or Western blot. |
Experimental Protocol: Tumor Measurement
-
Gently restrain the mouse to expose the tumor.
-
Using digital calipers, measure the longest diameter (length) and the perpendicular shorter diameter (width) of the tumor.
-
Record the measurements and calculate the tumor volume.
-
Monitor and record the body weight of the mice at each tumor measurement time point.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | - |
| Mismatch ASO (50 mg/kg) | 10 | 1450 ± 130 | 3.3 |
| This compound (25 mg/kg) | 10 | 900 ± 100 | 40 |
| This compound (50 mg/kg) | 10 | 600 ± 80 | 60 |
Table 2: Example of Pharmacodynamic Data
| Treatment Group | N | Relative p53 Protein Expression (Tumor) ± SEM |
| Vehicle Control | 5 | 1.00 ± 0.15 |
| Mismatch ASO (50 mg/kg) | 5 | 0.95 ± 0.12 |
| This compound (50 mg/kg) | 5 | 0.35 ± 0.08 |
Visualization of Experimental Workflow
A clear experimental workflow is essential for the reproducible execution of in vivo studies.
Caption: General workflow for an in vivo efficacy study.
Conclusion
These application notes and protocols provide a framework for designing and conducting robust in vivo studies with this compound in mouse models of solid tumors. The selection of an appropriate mouse model, a well-defined dosing regimen, and the inclusion of relevant efficacy and pharmacodynamic endpoints are crucial for obtaining meaningful and translatable preclinical data. It is important to note that the provided dosage ranges and protocols are starting points and may require optimization for specific tumor models and research objectives. The development of a sensitive and specific assay, such as an ELISA, to quantify this compound levels in plasma and tissue is also a critical component for establishing a pharmacokinetic and pharmacodynamic relationship[1].
References
- 1. Determination of cellular uptake and intracellular levels of this compound (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Humanized mouse models for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. In vivo expression and antitumor activity of p53 gene transfer with naked plasmid DNA in an ovarian cancer xenograft model in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genetically engineered mouse models in oncology research and cancer medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo analysis of p53 tumor suppressor function using genetically engineered mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antisense oligonucleotides targeted to the p53 gene modulate liver regeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of tumor growth using antisense oligonucleotide against survivin in an orthotopic transplant model of human hepatocellular carcinoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cenersen Administration in Acute Myeloid Leukemia (AML) Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration route of Cenersen, a p53 antisense oligonucleotide, in clinical trials for Acute Myeloid Leukemia (AML). The information is intended to guide researchers and drug development professionals in understanding the methodologies employed in these studies.
Introduction to this compound and its Mechanism of Action in AML
This compound (also known as Aezea® or EL625) is an antisense oligonucleotide designed to specifically target and inhibit the production of the p53 protein.[1][2] In the context of AML, both wild-type and mutated p53 can contribute to the survival and proliferation of leukemic cells. This compound operates through an RNase H-dependent mechanism, binding to the p53 mRNA and inducing its cleavage, thereby preventing the translation of the p53 protein.[1] This suppression of p53 is intended to sensitize AML cells, particularly malignant stem cells which express high levels of RNase H, to the cytotoxic effects of DNA-damaging chemotherapy agents.[1]
The primary route of administration for this compound in clinical trials for AML has been systemic, specifically via continuous intravenous infusion.[1] This method ensures sustained plasma concentrations of the oligonucleotide, facilitating its distribution to target leukemic cells in the bone marrow and peripheral blood.
Signaling Pathway Targeted by this compound
This compound's therapeutic strategy revolves around the inhibition of the p53 signaling pathway. By reducing the levels of p53 protein, this compound aims to lower the threshold for apoptosis in cancer cells when they are subjected to DNA damage by concomitant chemotherapy.
Quantitative Data from Clinical Trials
The following tables summarize quantitative data from a Phase II clinical trial investigating this compound in combination with chemotherapy for refractory and relapsed AML.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Value |
| Number of Patients | 37 |
| Median Age (years) | Not Reported |
| Patient Population | Refractory or Relapsed AML |
Table 2: Treatment Regimens
| Treatment Arm | This compound Dosage | Idarubicin Dosage | Cytarabine Dosage |
| Arm 1 | 0.1 mg/kg/hr continuous IV infusion over 4 days | 12 mg/m²/day for 3 days | None |
| Arm 2 | 0.1 mg/kg/hr continuous IV infusion over 4 days | 12 mg/m²/day for 3 days | 100 mg/m²/day for 7 days |
| Arm 3 | 0.1 mg/kg/hr continuous IV infusion over 4 days | 12 mg/m²/day for 3 days | 1 g/m²/day for 4 days (3 days if >60 years) |
Table 3: Clinical Response
| Outcome | Patients Treated Per Protocol (n=18) | Patients Receiving Prohibited Substances (n=16) |
| Complete Response (CR) | 6 (33%) | 0 (0%) |
| Complete Response with incomplete platelet recovery (CRp) | 2 | 0 |
| Total Response Rate | 8 (44%) | 0 (0%) |
Note: Prohibited substances included acetaminophen and/or high-dose antioxidants, which were found to block the action of this compound.
Experimental Protocols
This compound Administration Protocol (Based on Phase II Clinical Trial)
This protocol outlines the intravenous administration of this compound in combination with idarubicin and cytarabine for patients with refractory or relapsed AML.
1. Patient Eligibility:
-
Confirmed diagnosis of refractory or relapsed AML.
-
Adequate organ function as defined by standard clinical trial criteria.
-
Absence of contraindications to idarubicin and cytarabine.
2. Materials:
-
This compound (EL625) sterile solution for infusion.
-
Idarubicin for injection.
-
Cytarabine for injection.
-
Standard infusion equipment (IV bags, tubing, infusion pump).
-
Appropriate diluents (e.g., 0.9% Sodium Chloride or 5% Dextrose in Water).
3. This compound Preparation and Administration:
-
Dosage Calculation: Calculate the total dose of this compound based on the patient's body weight (0.1 mg/kg/hr).
-
Reconstitution and Dilution: Follow the manufacturer's or investigational pharmacy's instructions for reconstituting and diluting this compound to the final concentration for infusion.
-
Administration: Administer this compound as a continuous intravenous infusion over 4 days using a calibrated infusion pump.
4. Chemotherapy Administration:
-
Chemotherapy administration begins on day 2 of the this compound infusion.
-
Idarubicin: Administer intravenously at a dose of 12 mg/m²/day for 3 days.
-
Cytarabine: Administer intravenously according to the assigned treatment arm dosage and schedule.
5. Monitoring and Supportive Care:
-
Monitor vital signs, complete blood counts, and serum chemistry regularly.
-
Provide supportive care as needed, including transfusions, anti-emetics, and infection prophylaxis.
-
Crucially, avoid the administration of acetaminophen and high-dose antioxidants during this compound treatment.
Experimental Workflow
The following diagram illustrates the workflow for a clinical trial of this compound in AML.
Conclusion
The administration of this compound via continuous intravenous infusion in combination with standard chemotherapy has been investigated as a therapeutic strategy for refractory and relapsed AML. The available data suggests that this approach may enhance the efficacy of chemotherapy, although careful management of concomitant medications is crucial to avoid inhibition of this compound's activity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this p53-targeting antisense oligonucleotide in the treatment of AML.
References
Application Notes and Protocols for Combining Cenersen with Idarubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenersen, an antisense oligonucleotide, is designed to specifically target and downregulate the expression of the p53 protein. In cancer cells with un-mutated p53, this protein can trigger cell cycle arrest or apoptosis in response to DNA damage. However, some cancer cells can evade these mechanisms. By blocking p53 production, this compound is hypothesized to sensitize cancer cells to the cytotoxic effects of DNA-damaging chemotherapeutic agents like idarubicin.[1] Idarubicin, an anthracycline antibiotic, functions by intercalating into DNA and inhibiting the enzyme topoisomerase II, leading to DNA strand breaks and subsequent cell death.[2][3][4] The combination of this compound and idarubicin has been explored as a therapeutic strategy, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML).[5][6] Preclinical and clinical studies suggest that this combination may enhance anti-tumor efficacy.[5][6]
These application notes provide a summary of the preclinical rationale and clinical findings for the combination of this compound and idarubicin, along with detailed protocols for in vitro experimentation to evaluate this therapeutic strategy.
Preclinical Rationale and Data
In preclinical studies, the combination of antisense oligonucleotides with chemotherapeutic agents has been shown to offer a potential regimen that could lower the required doses of conventional therapeutics, thereby reducing toxicity to normal cells.[7] The transient downregulation of genes involved in cancer cell survival can remove the growth advantages of tumor cells.[7] Specifically, the combination of a bcr/abl antisense oligonucleotide with idarubicin has been shown to increase the apoptotic effect of idarubicin in the K-562 chronic myeloid leukemia cell line.[8] This provides a strong rationale for exploring the synergistic effects of this compound and idarubicin in other leukemia models.
In Vitro Efficacy of Idarubicin in AML Cell Lines
The half-maximal inhibitory concentration (IC50) of idarubicin has been determined in various AML cell lines, demonstrating its potent cytotoxic activity.
| Cell Line | Idarubicin IC50 (nM) | Reference |
| HL-60 | 8.1 | [9] |
| MOLM-13 | 2.6 | [9] |
| HEL | 17.8 | [9] |
| K-562 | Not specified | |
| U937 | Not specified | |
| SKM-1 | Not specified |
Synergistic Apoptosis with Antisense Oligonucleotides
A study on the K-562 cell line demonstrated that pretreatment with a bcr/abl antisense oligonucleotide significantly enhanced idarubicin-induced apoptosis.
| Treatment Group | Mean Apoptosis % (± SD) | p-value vs. Control | Reference |
| Control (Idarubicin alone) | 8.08 ± 0.82 | - | [8] |
| AS-ODN (DMRIE-DOPE) + Idarubicin | 14.74 ± 2.07 | < 0.05 | [8] |
| AS-ODN (Dcchol/DOPE) + Idarubicin | 20.43 ± 4.58 | < 0.05 | [8] |
Clinical Applications and Data
A phase II clinical trial investigated the combination of this compound and idarubicin, with or without cytarabine, in patients with refractory and relapsed AML.[6]
Clinical Trial Dosing Regimen
| Agent | Dosage and Administration | Reference |
| This compound | 0.1 mg/kg/hr continuous intravenous infusion over 4 days | [6] |
| Idarubicin | 12 mg/m²/day for 3 days | [6] |
Clinical Response in Refractory/Relapsed AML
| Treatment Group | Number of Patients | Complete Remission (CR) | CR with incomplete platelet recovery (CRp) | Total Response Rate | Reference |
| This compound + Idarubicin +/- Cytarabine (Per Protocol) | 18 | 6 (33%) | 2 (11%) | 8 (44%) | [6] |
| Patients receiving prohibited substances | 16 | 0 (0%) | 0 (0%) | 0 (0%) | [6] |
Experimental Protocols
Protocol 1: In Vitro Transfection of this compound in AML Cell Lines
This protocol describes the transfection of this compound into AML cell lines using a cationic lipid-based transfection reagent.
Materials:
-
AML cell lines (e.g., K-562, HL-60)
-
This compound (lyophilized)
-
Nuclease-free water
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ 2000)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
6-well plates
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed AML cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete culture medium. Ensure cells are in a logarithmic growth phase.
-
Preparation of this compound Solution: Reconstitute lyophilized this compound in nuclease-free water to a stock concentration of 100 µM.
-
Transfection Complex Formation: a. For each well, dilute the desired amount of this compound (e.g., to a final concentration of 100 nM) in 250 µL of Opti-MEM™ I medium in a microcentrifuge tube. Mix gently. b. In a separate microcentrifuge tube, dilute 5 µL of Lipofectamine™ 2000 in 250 µL of Opti-MEM™ I medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted this compound and diluted Lipofectamine™ 2000. Mix gently and incubate for 20 minutes at room temperature to allow the formation of DNA-lipid complexes.
-
Transfection: Add the 500 µL of the this compound-Lipofectamine™ 2000 complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with further experiments.
Protocol 2: Evaluation of Cytotoxicity and Synergy
This protocol details the assessment of cell viability and the synergistic effect of this compound and idarubicin using the MTT assay.
Materials:
-
AML cells transfected with this compound (from Protocol 1) and control cells
-
Idarubicin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed this compound-transfected and control cells in 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: a. Prepare serial dilutions of idarubicin in complete culture medium. b. Add 100 µL of the idarubicin dilutions to the appropriate wells. Include wells with untreated cells as a control. For combination treatment, add idarubicin to this compound-transfected cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 24-72 hours.
-
MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to untreated controls. b. Determine the IC50 values for idarubicin in control and this compound-transfected cells. c. To assess synergy, calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy.
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol describes the quantification of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
AML cells treated with this compound, idarubicin, or the combination
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Following treatment, collect both adherent and suspension cells. b. Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI. d. Gently vortex and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the cells immediately using a flow cytometer. b. Use unstained, Annexin V-FITC only, and PI only stained cells for compensation. c. Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 4: Western Blot Analysis of Bcl-2 Family Proteins
This protocol outlines the detection of Bcl-2, Bax, and cleaved Caspase-3 protein levels by Western blotting.
Materials:
-
Treated AML cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: a. Lyse the treated cells with RIPA buffer on ice for 30 minutes. b. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: a. Wash the membrane with TBST. b. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. c. Use β-actin as a loading control.
Visualizations
Caption: Mechanism of Action for Combined this compound and Idarubicin Therapy.
Caption: Experimental Workflow for In Vitro Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. ia.tbzmed.ac.ir [ia.tbzmed.ac.ir]
- 3. Synergistic induction of apoptosis by simultaneous disruption of the Bcl-2 and MEK/MAPK pathways in acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Bcl-2 in response to anthracycline treatment may contribute to an apoptosis-resistant phenotype in leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bcl-2 Inhibition Induces a Synergistic Effect in Combination with Doxorubicin in Chronic Lymphocytic Leukemia [ia.tbzmed.ac.ir]
- 6. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical investigation of the antitumour effects of anti-CD19-idarubicin immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Antisense oligonucleotides increase the apoptotic effect of idarubicin in K-562 cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Monitoring p53 Protein Levels after Cenersen Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenersen (Aezea®, EL625) is a phosphorothioate antisense oligonucleotide designed to specifically target the mRNA of the tumor suppressor protein p53.[1] By binding to p53 mRNA, this compound facilitates its cleavage by RNase H, thereby inhibiting the production of both wild-type and mutant p53 protein.[2] This reduction in p53 levels is intended to sensitize cancer cells, particularly in acute myeloid leukemia (AML), to the cytotoxic effects of DNA-damaging chemotherapy.[1][2] The rationale is that inhibiting p53-dependent DNA repair mechanisms in malignant cells leads to an accumulation of DNA damage, ultimately triggering p53-independent apoptosis.[1]
These application notes provide a comprehensive protocol for monitoring the efficacy of this compound in reducing p53 protein levels in cancer cell lines using Western blotting. The included methodologies and data presentation guidelines will assist researchers in quantifying the dose-dependent and time-course effects of this compound treatment.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on p53 mRNA levels, which is the direct upstream event influencing p53 protein expression. While direct protein quantification from Western blots is the ultimate goal of the described protocol, this mRNA data provides a valuable benchmark for treatment efficacy.
Table 1: Effect of this compound on p53 mRNA Levels in AML Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percent Reduction in p53 mRNA Levels (Mean ± SD) |
| MV4-11 | 5 | 24 | 30% (p=0.01)[1] |
| MV4-11 | 5 | 48 | 30% (p=0.004)[1] |
| K562 | 5 | 24 | 50% (p<0.001)[1] |
| K562 | 5 | 48 | 50% (p=0.001)[1] |
Data derived from real-time RT-PCR analysis.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for monitoring its effects on p53 protein levels.
Caption: Mechanism of action of this compound.
Caption: Western Blot experimental workflow.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human AML cell lines such as MV4-11 or K562 are suitable for these experiments.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Reconstitute lyophilized this compound in sterile, nuclease-free water to create a stock solution. Further dilute in culture medium to achieve the desired final concentrations.
-
Dose-Response Experiment: Seed cells at a density of 0.5 x 10^6 cells/mL. Treat with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a fixed time point (e.g., 24 or 48 hours).
-
Time-Course Experiment: Seed cells at the same density. Treat with a fixed concentration of this compound (e.g., 5 µM) and harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours).
Western Blot Protocol for p53 Detection
1. Cell Lysis and Protein Extraction
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit, following the manufacturer's instructions.
3. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p53 (e.g., mouse anti-p53, clone DO-1 or rabbit anti-p53) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p53 band intensity to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
Conclusion
This application note provides a framework for the quantitative assessment of p53 protein level reduction following this compound treatment using Western blotting. By following these detailed protocols, researchers can effectively monitor the molecular effects of this compound and generate robust data to support preclinical and clinical drug development efforts. The provided diagrams and data tables serve as a valuable reference for experimental design and data interpretation.
References
- 1. Determination of cellular uptake and intracellular levels of this compound (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Dose-Response Curve for Cenersen in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenersen is an antisense oligonucleotide designed to block the production of the p53 tumor suppressor protein.[1] In leukemia cells, this action sensitizes the malignant cells to DNA-damaging agents, leading to apoptosis through a p53-independent pathway.[1][2] Establishing a precise dose-response curve is a critical step in the preclinical evaluation of this compound, providing essential data on its potency and therapeutic window. These application notes provide detailed protocols for determining the dose-response curve of this compound in suspension leukemia cell lines, including methodologies for cell culture, treatment, and assessment of cell viability.
Mechanism of Action
This compound is a phosphorothioate antisense oligonucleotide that specifically binds to the mRNA of p53, leading to its degradation via RNase H-dependent cleavage.[1] By inhibiting the production of both wild-type and mutant p53, this compound disrupts the normal DNA damage response in cancer cells. This disruption prevents p53-dependent cell cycle arrest and repair, thereby increasing the cytotoxic effects of chemotherapy and promoting cell death through p53-independent apoptotic pathways.[2]
Data Presentation
Table 1: Recommended Concentration Ranges for Dose-Response Studies
| Cell Line | Seeding Density (cells/mL) | This compound Concentration Range (µM) | Incubation Time (hours) |
| MV4-11 | 0.5 - 1.0 x 10⁵ | 0.1 - 10 | 24, 48, 72 |
| KASUMI-1 | 1.0 - 1.5 x 10⁵ | 0.1 - 10 | 24, 48, 72 |
| K562 | 0.5 - 1.0 x 10⁵ | 0.1 - 10 | 24, 48, 72 |
| HL-60 | 0.5 - 1.0 x 10⁵ | 0.1 - 10 | 24, 48, 72 |
Table 2: Example Data for IC50 Determination
| This compound Concentration (µM) | Log(Concentration) | % Cell Viability (Example) |
| 0.1 | -1 | 95 |
| 0.5 | -0.3 | 80 |
| 1 | 0 | 65 |
| 2.5 | 0.4 | 50 |
| 5 | 0.7 | 35 |
| 10 | 1 | 20 |
Experimental Protocols
Preparation of Oligonucleotides
Proper preparation of antisense oligonucleotides (ASOs) is crucial to avoid cellular toxicity from synthesis and purification reagents.
-
Salt Conversion: Oligonucleotides purified by reverse-phase chromatography are often isolated as triethylammonium (TEA) salts, which can be toxic to cultured cells.[3] It is essential to convert them to sodium salts. This can be achieved through ethanol precipitation with sodium acetate.[3]
-
Dissolve the crude oligonucleotide in 0.3 M sodium acetate.
-
Add three volumes of 95% ethanol and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet the oligonucleotide.
-
Repeat the ethanol precipitation.
-
Resuspend the final pellet in sterile, nuclease-free water.
-
-
Stock Solution: Prepare a 100 µM stock solution of this compound and control oligonucleotides (scrambled and mismatch sequences) in sterile, nuclease-free water.[4] Store at -20°C for short-term use or -80°C for long-term storage.[4]
-
Controls: It is imperative to include at least two types of control oligonucleotides: a scrambled control with the same base composition but a randomized sequence, and a mismatch control with several base mismatches to the target sequence.
Cell Culture
-
Cell Lines: Use appropriate human leukemia cell lines, such as MV4-11, KASUMI-1, K562, or HL-60.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Logarithmic Growth: Ensure cells are in the logarithmic growth phase for all experiments to ensure maximal metabolic activity and sensitivity to treatment.
Dose-Response Experiment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding:
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).
-
Dilute the cell suspension to the appropriate seeding density (see Table 1) in fresh culture medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Treatment:
-
Prepare serial dilutions of this compound and control oligonucleotides in culture medium at 2x the final desired concentrations.
-
Add 100 µL of the 2x oligonucleotide solutions to the appropriate wells to achieve the final desired concentrations.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay Protocol for Suspension Cells:
-
After the incubation period, centrifuge the 96-well plate at 1000 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Gently resuspend the cell pellet in the MTT solution.
-
Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals.
-
Centrifuge the plate at 1000 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis and IC50 Determination
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control: (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot Dose-Response Curve:
-
Plot the percentage of cell viability on the y-axis against the logarithm of the this compound concentration on the x-axis.
-
-
Determine IC50:
Visualizations
Caption: Experimental workflow for determining the dose-response of this compound.
Caption: Simplified signaling pathway of this compound-induced p53-independent apoptosis.
References
- 1. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of cellular uptake and intracellular levels of this compound (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Design and Delivery of Antisense Oligonucleotides to Block microRNA Function in Cultured Drosophila and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Star Republic: Guide for Biologists [sciencegateway.org]
- 6. google.com [google.com]
Troubleshooting & Optimization
Cenersen Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of Cenersen, an antisense oligonucleotide (ASO) targeting p53 mRNA.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a 20-mer phosphorothioate antisense oligonucleotide designed to be complementary to a specific sequence within the p53 messenger RNA (mRNA).[1][2] It operates through an RNase H-dependent mechanism. Upon binding to the target p53 mRNA, this compound creates an RNA-DNA hybrid duplex. This duplex is recognized and cleaved by the enzyme RNase H1, leading to the degradation of the p53 mRNA and subsequent reduction in p53 protein expression.[1][3][4] This mechanism is intended to sensitize cancer cells, particularly in acute myeloid leukemia (AML), to chemotherapy.[1]
Q2: What are the primary causes of off-target effects with this compound and other ASOs?
Off-target effects of ASOs like this compound can be broadly categorized into two types:
-
Hybridization-dependent off-target effects: These are the most common type and occur when this compound binds to unintended RNA transcripts that have a high degree of sequence similarity to the intended p53 mRNA target.[5][6][7] This binding can lead to the RNase H-mediated degradation of these unintended transcripts, resulting in unintended gene silencing. The likelihood of these effects increases with fewer mismatches between the ASO and the off-target RNA.[5][8]
-
Hybridization-independent off-target effects: These effects are not related to the specific sequence of the ASO but rather to its chemical properties. They can include interactions with cellular proteins, leading to non-specific toxicity or immune stimulation.
Q3: How can I predict potential hybridization-dependent off-target effects of this compound in silico?
In silico analysis is a crucial first step in identifying potential off-target effects. This involves using bioinformatics tools to search for sequences in the human transcriptome that are complementary to the this compound sequence, allowing for a certain number of mismatches.
Recommended Tools:
-
GGGenome: A fast and accurate tool for searching short nucleotide sequences against a comprehensive human RNA database, allowing for the specification of mismatches, insertions, and deletions.[6]
-
BLAST: While widely used, it may not be as reliable for short sequences like ASOs.[7]
-
MASON: A web server for designing ASOs and predicting off-targets, particularly useful for bacterial ASOs but the principles can be applied.[9]
The output of these tools will be a list of potential off-target genes with varying degrees of complementarity to this compound.
Q4: What are the key experimental approaches to identify off-target effects in vitro?
The gold standard for identifying off-target effects is to perform a transcriptome-wide analysis of gene expression in cells treated with this compound.
-
RNA-Sequencing (RNA-seq): This is the preferred method as it provides a comprehensive and unbiased view of the entire transcriptome, allowing for the detection of both known and novel off-target events.[7][10][11]
-
Microarray Analysis: A well-established technique that can also be used to assess changes in gene expression across a large number of transcripts.[6][12][13]
The results from these experiments will reveal which genes, other than p53, are significantly downregulated in the presence of this compound.
Q5: What are the best practices for designing control experiments to validate off-target effects?
Proper controls are essential to ensure that any observed effects are truly due to the off-target activity of this compound.
-
Mismatch Control Oligonucleotide: An ASO with a similar chemical composition to this compound but with several base mismatches to the p53 target sequence. This control should have reduced on-target activity but will help identify any sequence- or chemistry-related off-target effects.[14]
-
Scrambled Control Oligonucleotide: An ASO with the same base composition as this compound but in a randomized order. This control helps to assess non-sequence-specific effects.[14]
-
Untreated or Vehicle-Treated Control: This baseline control is crucial for comparing the effects of this compound and control oligonucleotides.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell toxicity observed after this compound transfection. | 1. Transfection reagent toxicity. 2. High concentration of this compound. 3. Hybridization-independent off-target effects. 4. On-target toxicity due to p53 knockdown in your cell line. | 1. Optimize the transfection reagent concentration and type for your specific cell line. 2. Perform a dose-response experiment to determine the lowest effective concentration of this compound. 3. Include a scrambled control ASO to assess non-sequence-specific toxicity. 4. Confirm that the observed toxicity is not due to the intended silencing of p53 by, for example, rescuing the phenotype with a p53 expression vector. |
| Inconsistent on-target (p53) knockdown. | 1. Suboptimal transfection efficiency. 2. Degradation of this compound. 3. Incorrect quantification of this compound. | 1. Optimize transfection parameters (cell density, reagent-to-ASO ratio). Use a fluorescently labeled control oligo to visually assess transfection efficiency. 2. Ensure proper storage and handling of this compound. Use nuclease-free reagents and consumables. 3. Accurately quantify the concentration of your this compound stock solution using a reliable method like UV spectrophotometry. |
| RNA-seq/Microarray data shows a large number of downregulated genes. | 1. Significant off-target effects. 2. Secondary effects of p53 knockdown. 3. Non-specific cellular stress response. | 1. Prioritize validation of genes with the highest complementarity to the this compound sequence. 2. Analyze the downregulated genes for enrichment in pathways known to be regulated by p53. 3. Compare the gene expression profile to that of cells treated with a mismatch control to distinguish sequence-specific from non-specific effects. |
| In silico predicted off-targets are not confirmed experimentally. | 1. The predicted off-target site is not accessible for ASO binding (e.g., due to RNA secondary structure). 2. The off-target transcript is not expressed in the cell line used. 3. The binding affinity of this compound to the off-target is too low to induce RNase H cleavage. | 1. Use RNA secondary structure prediction tools to assess the accessibility of the predicted binding site. 2. Check the baseline expression level of the predicted off-target gene in your RNA-seq or microarray data from untreated cells. 3. The number and position of mismatches can significantly impact binding affinity. Off-targets with more than 2-3 mismatches are less likely to be affected.[5] |
Quantitative Data Summary
Table 1: Impact of Mismatches on Off-Target Gene Downregulation
| Number of Mismatches | Percentage of Off-Target Genes Downregulated (>50%) |
| 0 (Perfect Match) | High |
| 1 | Moderate to High |
| 2 | Low to Moderate |
| 3+ | Low/Negligible |
Note: This table presents a generalized summary based on published literature. The actual percentages can vary depending on the specific ASO sequence, chemical modifications, and experimental conditions.
Table 2: Comparison of ASO Length on the Number of Potential Off-Target Sites
| ASO Length | Relative Number of Potential Off-Target Sites (with up to 2 mismatches) |
| 14-mer | High |
| 18-mer | Significantly Lower |
Source: Adapted from studies on the effect of ASO length on off-target effects.[12][13] Longer ASOs generally have fewer potential off-target binding sites in the transcriptome.
Experimental Protocols
Protocol 1: In Silico Prediction of this compound Off-Target Effects
Objective: To identify potential off-target transcripts for this compound using a sequence alignment tool.
Materials:
-
This compound sequence: 5'-d[P-Thio](CCCTG CTCCC CCCTG GCTCC)-3'[1]
-
A computer with internet access
-
GGGenome web server (or a similar tool)
Methodology:
-
Navigate to the GGGenome website.
-
In the "Query" field, enter the reverse complement of the this compound sequence.
-
Select the appropriate database (e.g., "Human RefSeq mRNA").
-
Specify the search parameters, allowing for up to 2 mismatches.
-
Initiate the search.
-
Export the list of potential off-target genes and their corresponding alignment details.
-
Prioritize the list based on the number of mismatches and the location of the binding site (exonic vs. intronic).
Protocol 2: Transcriptome-Wide Analysis of this compound Off-Target Effects using RNA-Seq
Objective: To experimentally identify genes that are downregulated by this compound treatment in a human cell line (e.g., a human AML cell line).
Materials:
-
Human AML cell line (e.g., HL-60)
-
This compound, mismatch control ASO, and scrambled control ASO
-
Lipofectamine RNAiMAX (or a similar transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
Cell culture reagents and supplies
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Agilent Bioanalyzer (or similar for RNA quality control)
-
Next-generation sequencing platform and reagents
Methodology:
-
Cell Culture and Transfection:
-
Plate the AML cells at an appropriate density.
-
Prepare transfection complexes of this compound, mismatch control, and scrambled control ASOs with the transfection reagent in Opti-MEM according to the manufacturer's protocol.
-
Add the transfection complexes to the cells and incubate for 24-48 hours.
-
Include an untreated or vehicle-treated control.
-
-
RNA Isolation and Quality Control:
-
Harvest the cells and isolate total RNA using an RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the RNA integrity and concentration using a Bioanalyzer and a spectrophotometer.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the isolated RNA according to the library preparation kit protocol.
-
Perform deep sequencing on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Perform differential gene expression analysis to identify genes that are significantly downregulated in this compound-treated cells compared to control-treated cells.
-
Cross-reference the list of downregulated genes with the list of potential off-targets generated from the in silico analysis.
-
Validate the top candidate off-target genes using quantitative real-time PCR (qRT-PCR).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for identifying this compound off-target effects.
Caption: Simplified p53 signaling pathway and the point of intervention for this compound.
References
- 1. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design and off-target prediction for antisense oligomers targeting bacterial mRNAs with the MASON web server - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines [cea.fr]
- 12. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Cenersen in Cancer Cells
Welcome to the technical support center for researchers utilizing Cenersen, a p53-targeting antisense oligonucleotide (ASO). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound resistance in your cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a 20-mer phosphorothioate antisense oligonucleotide designed to block the production of the p53 protein, effective against both its wild-type and mutant forms.[1] Its mechanism of action is dependent on Ribonuclease H (RNase H), an enzyme that recognizes the DNA/RNA duplex formed when this compound binds to p53 mRNA.[1] This binding event triggers RNase H to cleave the p53 mRNA, leading to its degradation and a subsequent reduction in p53 protein synthesis.[1] In acute myeloid leukemia (AML), this compound has shown preferential activity against malignant stem cells, likely due to their higher expression of RNase H.[1]
Q2: My cancer cells are not responding to this compound treatment. What are the potential mechanisms of resistance?
A2: Resistance to this compound, like other RNase H-dependent ASOs, can be multifactorial. The primary mechanisms can be categorized as follows:
-
Pharmacokinetic Limitations:
-
Poor Cellular Uptake: Inefficient internalization of this compound into the target cells can limit its cytoplasmic and nuclear concentrations. The phosphorothioate backbone of this compound is designed to enhance cellular uptake, but efficiency can vary between cell lines.
-
Nuclease Degradation: Although the phosphorothioate modification increases nuclease resistance, extensive degradation can still occur, reducing the amount of intact ASO available to bind to its target.
-
-
Target-Related Issues:
-
p53 mRNA Accessibility: The secondary structure of the p53 mRNA may render the this compound binding site inaccessible.
-
Mutations in the p53 Gene: While this compound targets both wild-type and mutant p53, certain p53 mutations are associated with aggressive disease and may contribute to a resistant phenotype through downstream pathways.[2]
-
-
Cellular Machinery Deficiencies:
-
Low RNase H Activity: The efficacy of this compound is directly dependent on the activity of RNase H1. Reduced levels or impaired function of this enzyme will diminish the degradation of the target mRNA.
-
Competition with RNA-Binding Proteins: Cellular proteins may bind to the p53 mRNA at or near the this compound target site, sterically hindering ASO binding.
-
-
Off-Target Effects:
-
Non-specific binding of this compound to other cellular components can lead to toxicity or other effects that are not related to the downregulation of p53. Some studies have suggested that phosphorothioate ASOs can exert antiproliferative effects independent of their target sequence.
-
Q3: Are there any known inhibitors of this compound that I should avoid in my experiments?
A3: Yes, a phase II clinical study in AML patients reported that co-administration of this compound with acetaminophen and/or high-dose antioxidants was associated with a lack of response to treatment. While the precise molecular mechanism was not detailed, it is advisable to avoid these agents in your experimental setup to ensure they do not interfere with this compound's activity.
Troubleshooting Guides
Problem 1: Suboptimal or No Reduction in p53 mRNA/Protein Levels
| Possible Cause | Suggested Solution |
| Inefficient Cellular Uptake | 1. Optimize the delivery method. Consider using a transfection reagent suitable for oligonucleotides. 2. Verify cellular uptake using a fluorescently labeled control oligonucleotide and microscopy or flow cytometry. 3. Perform a dose-response experiment to determine the optimal this compound concentration for your cell line. |
| ASO Degradation | 1. Assess the integrity of your this compound stock. 2. Minimize freeze-thaw cycles. 3. In long-term experiments, consider replenishing this compound in the culture medium. |
| Inaccessible p53 mRNA Target Site | 1. Perform an RNA accessibility mapping experiment to confirm that the this compound target site on the p53 mRNA is open in your cell line. 2. Consider designing ASOs targeting different regions of the p53 mRNA. |
| Low RNase H Activity | 1. Quantify the RNase H activity in your cell line using a commercially available kit or a published protocol (see Experimental Protocols section). 2. If RNase H activity is low, consider strategies to enhance its expression or activity, if feasible for your experimental goals. |
Problem 2: Cells Exhibit a Resistant Phenotype Despite p53 Downregulation
| Possible Cause | Suggested Solution |
| Activation of Compensatory Survival Pathways | 1. Perform RNA sequencing or a targeted gene expression analysis to identify upregulated pro-survival pathways in this compound-treated cells. 2. Investigate combination therapies that target these compensatory pathways. For example, if Bcl-2 is upregulated, a combination with a Bcl-2 inhibitor like venetoclax could be explored. |
| Non-p53 Dependent Growth | 1. Confirm that the growth of your cell line is indeed dependent on p53. Some cancer cells may have alternative mechanisms driving proliferation that are independent of p53 status. |
| Selection of a Resistant Subclone | 1. If developing a resistant cell line, ensure monoclonality of the resistant population through single-cell cloning. 2. Characterize the resistant clone for genetic and phenotypic changes compared to the parental line. |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol describes a general method for generating a drug-resistant cell line by continuous exposure to increasing concentrations of this compound.
Methodology:
-
Determine the initial IC50 of this compound:
-
Plate the parental cancer cell line at a suitable density in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Assess cell viability using an MTT or similar assay.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor the cells for signs of recovery (i.e., resumption of normal growth and morphology). This may take several passages.
-
-
Dose Escalation:
-
Once the cells are growing steadily in the initial this compound concentration, gradually increase the concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Allow the cells to adapt and recover at each new concentration before proceeding to the next.
-
-
Establishment and Characterization of the Resistant Line:
-
After several months of continuous culture with dose escalation, a resistant cell line should be established.
-
Confirm the degree of resistance by re-evaluating the IC50 of this compound in the resistant line compared to the parental line. A significant increase in the IC50 value indicates the development of resistance.
-
Cryopreserve stocks of the resistant cell line at various passages.
-
Perform molecular and cellular analyses to investigate the mechanisms of resistance (e.g., RNase H activity, p53 mRNA accessibility, ASO uptake).
-
Example Data Presentation:
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| AML-X | 1.5 | 15.0 | 10 |
| Colon-Y | 2.0 | 25.0 | 12.5 |
Note: These are representative values. Actual values will vary depending on the cell line and experimental conditions.
Protocol 2: Quantification of RNase H Activity
This protocol outlines a fluorescent-based assay to measure RNase H activity in cell lysates.
Methodology:
-
Prepare Cell Lysates:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer and collect the supernatant after centrifugation.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
RNase H Reaction:
-
Use a commercially available RNase H activity assay kit that typically includes a fluorescently quenched RNA/DNA hybrid substrate.
-
In a microplate, combine the cell lysate with the reaction buffer and the substrate.
-
Incubate at 37°C for the time specified in the kit instructions.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. Cleavage of the RNA strand by RNase H separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Generate a standard curve using a known amount of recombinant RNase H.
-
Calculate the RNase H activity in the cell lysates based on the standard curve and normalize to the total protein concentration.
-
Example Data Presentation:
| Cell Line | RNase H Activity (U/mg protein) |
| Parental AML-X | 120 ± 15 |
| This compound-Resistant AML-X | 45 ± 8 |
Note: These are representative values. A significant decrease in RNase H activity in the resistant line could be a mechanism of resistance.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
Validation & Comparative
Validating p53 Knockdown: A Comparative Analysis of Cenersen and Other Alternatives
For researchers, scientists, and drug development professionals, accurately validating the knockdown of the tumor suppressor protein p53 is critical for the advancement of novel cancer therapies. This guide provides a comprehensive comparison of Cenersen, an antisense oligonucleotide, with other p53 knockdown methodologies, supported by experimental data and detailed protocols.
This compound is an antisense oligonucleotide designed to specifically target and inhibit the production of both wild-type and mutant p53 protein. Its mechanism of action relies on the ubiquitous enzyme RNase H, which recognizes the DNA-RNA hybrid formed between this compound and the p53 mRNA and subsequently cleaves the mRNA strand.[1][2][3] This targeted degradation of p53 mRNA is intended to reduce the overall levels of p53 protein within the cell, thereby sensitizing cancer cells to chemotherapy.
Comparative Analysis of p53 Knockdown Efficiency
To objectively assess the efficacy of this compound, its performance in downregulating p53 was compared with that of small interfering RNA (siRNA), a widely used gene-silencing tool. While direct quantitative data on p53 protein reduction by this compound is limited in publicly available literature, studies have demonstrated its impact at the mRNA level.
| Method | Mechanism of Action | Target | Efficiency (mRNA Level) | Efficiency (Protein Level) | Cell Lines Tested | Reference |
| This compound | RNase H-mediated mRNA degradation | p53 mRNA | ~30-50% reduction | Data not available | MV4-11, K562 (AML) | [4] |
| siRNA | RNA interference (RNAi) pathway | p53 mRNA | >70% reduction | >70% reduction | 5637, T24 (Bladder Cancer) | [5] |
Note: The comparison highlights a data gap in the public domain regarding the protein-level knockdown efficiency of this compound. While mRNA knockdown is an important indicator, protein-level validation is the definitive measure of a successful knockdown strategy.
Visualizing the p53 Signaling Pathway and Knockdown Validation
To better understand the context of p53 knockdown, the following diagrams illustrate the p53 signaling pathway and a typical experimental workflow for validating protein-level knockdown.
Caption: The p53 signaling pathway is activated by cellular stress, leading to DNA repair, cell cycle arrest, or apoptosis.
Caption: Experimental workflow for validating p53 protein knockdown using Western blotting.
Experimental Protocols
Accurate validation of p53 knockdown at the protein level is predominantly achieved through Western blotting. Below is a detailed protocol for this essential technique.
Western Blot Protocol for p53 Detection
This protocol outlines the key steps for assessing p53 protein levels in cell lysates.
1. Protein Extraction:
-
Culture cells to the desired confluency and treat with the knockdown agent (e.g., this compound, siRNA) for the specified time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins based on molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p53 (e.g., mouse anti-p53 monoclonal antibody) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane several times with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer for 1-2 hours at room temperature.
-
Wash the membrane again extensively with TBST.
4. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
To ensure equal protein loading, the membrane should also be probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software and normalize the p53 signal to the corresponding housekeeping protein signal to determine the relative reduction in p53 protein levels.[5]
Alternative Approaches to p53 Modulation
While this compound and siRNA aim to knockdown p53, other strategies focus on modulating its activity. A notable example is the class of small molecules known as Nutlins.
-
Nutlins: These molecules, such as Nutlin-3a, function by inhibiting the interaction between p53 and its negative regulator, MDM2. This disruption prevents the degradation of p53, leading to its stabilization and accumulation in the cell. Consequently, Nutlins increase p53 protein levels, activating downstream pathways that can lead to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This mechanism stands in contrast to the knockdown approach of this compound and siRNA.
Conclusion
Validating the knockdown of p53 at the protein level is paramount for the development of targeted cancer therapies. While this compound has been shown to reduce p53 mRNA levels, further studies quantifying its effect on p53 protein are needed for a complete efficacy profile. In contrast, siRNA has demonstrated robust knockdown at both the mRNA and protein levels, offering a potent tool for p53 silencing. The choice of knockdown agent will depend on the specific research or therapeutic goals, and rigorous validation using techniques like Western blotting is essential to ensure accurate and reliable results.
References
- 1. RNase H mediated cleavage of RNA by cyclohexene nucleic acid (CeNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA therapeutics: RNAi and antisense mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNase H: specificity, mechanisms of action, and antiviral target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p53 Activation by Knockdown Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutant p53 protein expression and antioxidant status deficiency in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cenersen and p53-Targeting siRNA in Cancer Therapy
This guide provides a detailed comparison of two therapeutic strategies aimed at modulating the p53 tumor suppressor pathway: Cenersen, an antisense oligonucleotide, and small interfering RNAs (siRNAs) that target p53. The content is intended for researchers, scientists, and professionals in drug development, offering an objective look at their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
Introduction to p53-Targeted Therapies
The p53 protein, often termed the "guardian of the genome," plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. In many cancers, the p53 pathway is inactivated, frequently through mutation of the TP53 gene itself. This inactivation not only removes a crucial tumor-suppressive function but can also lead to a "gain-of-function" for the mutant p53 protein, promoting cancer progression and chemoresistance. Both this compound and p53-targeting siRNAs aim to counteract the effects of aberrant p53 by reducing its expression, albeit through different molecular mechanisms.
Mechanism of Action
This compound is a 20-mer phosphorothioate antisense oligonucleotide (ASO) designed to be complementary to a specific sequence within the p53 messenger RNA (mRNA).[1][2] Its mechanism relies on the formation of a DNA-RNA hybrid duplex with the p53 mRNA. This hybrid is recognized and cleaved by RNase H, an endogenous enzyme, leading to the degradation of the p53 mRNA and a subsequent reduction in the synthesis of both wild-type and mutant p53 protein.[1] This approach sensitizes cancer cells, particularly Acute Myeloid Leukemia (AML) stem cells, to DNA-damaging agents.[1][3]
p53-targeting siRNA operates through the RNA interference (RNAi) pathway. siRNAs are short, double-stranded RNA molecules that, upon entering the cell, are incorporated into the RNA-induced silencing complex (RISC). The RISC complex then unwinds the siRNA, and the antisense strand guides it to the complementary sequence on the target p53 mRNA. This binding leads to the cleavage and subsequent degradation of the mRNA, thereby silencing p53 gene expression.[4][5] A significant advantage of siRNA technology is the potential to design siRNAs that specifically target single-nucleotide mutations, allowing for the selective knockdown of mutant p53 while leaving the wild-type form unaffected.[5][6]
Comparative Efficacy
Direct head-to-head clinical trials comparing this compound and p53-targeting siRNA are not available. Efficacy data is derived from separate studies in different contexts.
This compound: Clinical development of this compound has focused on hematological malignancies. A Phase II study in patients with refractory or relapsed Acute Myeloid Leukemia (AML) evaluated this compound in combination with chemotherapy (idarubicin with or without cytarabine).[1][3] The study reported a complete response (CR) or CR with incomplete platelet recovery (CRp) in 19% of the 53 patients treated.[1][3] The median duration of response for all responding patients was 7.9 months.[1] These results suggest that this compound may enhance the efficacy of chemotherapy in this challenging patient population.[1][3]
p53-targeting siRNA: The efficacy of p53-targeting siRNA has been demonstrated primarily in preclinical settings across various cancer types. Studies have shown that siRNA-mediated silencing of mutant p53 can inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in cancer cell lines, including those from bladder, cervical, and breast cancers.[4][7] For instance, in bladder cancer cells, silencing mutant p53 led to a greater than 70% reduction in p53 expression and cooperated with cisplatin to enhance cancer cell inhibition.[7] Furthermore, mutant-specific siRNAs have been developed that can selectively silence hotspot p53 mutations (e.g., R175H, R248W, R273H), leading to increased apoptosis in mutant-p53-expressing cells while sparing wild-type p53.[6] The major hurdle for siRNA therapeutics remains effective in vivo delivery to tumor tissues.[8]
| Parameter | This compound | p53-targeting siRNA |
| Therapeutic Agent | Single antisense oligonucleotide | Class of molecules (siRNAs) |
| Target Specificity | Targets both wild-type and mutant p53 mRNA | Can be designed to target all p53 or be specific to mutant alleles[5][6] |
| Clinical Indication | Primarily studied in Acute Myeloid Leukemia (AML)[1][3] | Preclinical studies in various solid tumors (e.g., bladder, cervical)[4][7] |
| Reported Efficacy | 19% response rate (CR/CRp) in combination with chemotherapy in relapsed/refractory AML[1][3] | Significant inhibition of cell proliferation and induction of apoptosis in vitro[7]; Retardation of tumor growth in xenograft models[6] |
| Development Stage | Phase II clinical trials[1][3] | Primarily preclinical; some early-phase clinical investigations for RNAi therapeutics in general[9] |
Experimental Protocols and Methodologies
The evaluation of both this compound and p53-targeting siRNA relies on a common set of in vitro and in vivo experimental techniques to determine their efficacy and mechanism of action.
A. Cell Viability and Proliferation Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are transfected with this compound, p53-siRNA, or control oligonucleotides at various concentrations.
-
After a specified incubation period (e.g., 24, 48, 72 hours), MTT solution is added to each well and incubated for 2-4 hours.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. A reduction in absorbance in treated cells compared to controls indicates a decrease in cell viability.[7]
-
B. Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
-
Methodology:
-
Cells are treated with this compound or p53-siRNA as described above.
-
After treatment, both adherent and floating cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
After a brief incubation in the dark, the cells are analyzed by flow cytometry. The resulting data allows for the quantification of different cell populations.
-
C. Target Gene Expression Analysis (Western Blotting)
-
Principle: Western blotting is used to detect and quantify the level of a specific protein in a sample, in this case, the p53 protein and its downstream targets (e.g., p21, BAX).
-
Methodology:
-
Cells are treated, harvested, and lysed to extract total protein.
-
Protein concentration is determined using an assay like the BCA assay.
-
Equal amounts of protein are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-p53).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected. The band intensity correlates with the amount of target protein.[7]
-
p53 Signaling Pathway and Therapeutic Intervention
Under normal conditions, p53 is kept at low levels by its negative regulator, MDM2, which targets it for degradation.[10] Upon cellular stress, such as DNA damage, p53 is stabilized and activated through post-translational modifications like phosphorylation.[10] Activated p53 functions as a transcription factor, upregulating genes involved in cell cycle arrest (e.g., CDKN1A/p21) and apoptosis (e.g., BAX, PUMA). Both this compound and p53-siRNA intervene at the mRNA level, preventing the translation of the p53 protein and thereby blocking these downstream effects. This is particularly relevant in cancers where mutant p53 exerts a dominant-negative or gain-of-function effect, as reducing its expression can alleviate these oncogenic properties.[5][6]
Conclusion
This compound and p53-targeting siRNAs represent two distinct nucleic acid-based strategies to inhibit p53 expression for therapeutic benefit. This compound, an ASO, has shown modest clinical efficacy in combination with chemotherapy for AML by reducing both wild-type and mutant p53. Its mechanism is straightforward, relying on RNase H-mediated degradation. In contrast, p53-targeting siRNA offers greater versatility, including the potential for allele-specific silencing of mutant p53, which is a significant advantage. However, the clinical translation of siRNA has been hampered by challenges in systemic delivery, often requiring sophisticated nanoparticle formulations.[8] While this compound has progressed further in a specific clinical setting, the ongoing development of RNAi delivery technologies and the precision offered by mutant-specific siRNAs position them as a highly promising avenue for personalized cancer therapy.
References
- 1. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p53 siRNA - a therapeutic tool with significant implication in the modulation of apoptosis and angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic small inhibiting RNAs: Efficient tools to inactivate oncogenic mutations and restore p53 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer therapeutic targeting using mutant–p53-specific siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silencing of mutant p53 by siRNA induces cell cycle arrest and apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel siRNA formulation to effectively knockdown mutant p53 in osteosarcoma | PLOS One [journals.plos.org]
- 9. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SignalSilence® p53 siRNA I | Cell Signaling Technology [cellsignal.com]
Unveiling the Therapeutic Potential of p53 Inhibitors: A Comparative Analysis of Cenersen and Small Molecule Modulators
For researchers, scientists, and drug development professionals, the tumor suppressor protein p53 stands as a pivotal target in oncology. Its inactivation, a hallmark of many cancers, has spurred the development of diverse therapeutic strategies aimed at restoring its function. This guide provides a comprehensive comparison of two distinct approaches: the antisense oligonucleotide Cenersen and a range of small molecule inhibitors targeting the p53 pathway. We delve into their mechanisms of action, present available experimental data, and provide detailed protocols for key evaluative assays.
The p53 protein, often dubbed the "guardian of the genome," plays a critical role in preventing tumor formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. In many cancers, the p5-3 pathway is disrupted either by direct mutation of the TP53 gene or through the overexpression of its negative regulators, most notably MDM2 and MDMX. Consequently, therapeutic strategies have largely focused on either reactivating mutant p53 or liberating wild-type p53 from its inhibitors.
This compound, an antisense oligonucleotide, represents a genetic approach to modulating p53. In contrast, a multitude of small molecules have been developed to interact directly with proteins in the p53 pathway, offering a chemical biology perspective to p53 reactivation. This guide will objectively compare these divergent strategies, providing a data-driven overview for informed research and development decisions.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and small molecule inhibitors lies in their mode of action.
This compound , with the sequence 5'-d[P-Thio](CCCTG CTCCC CCCTG GCTCC)- 3', is a 20-mer phosphorothioate antisense oligonucleotide designed to be complementary to a portion of the coding sequence of p53 mRNA.[1] Its mechanism relies on the recruitment of RNase H, an enzyme that cleaves the mRNA strand of a DNA-RNA hybrid.[1] By binding to the p53 mRNA, this compound triggers its degradation, thereby blocking the synthesis of both wild-type and mutant p53 protein.[1] The therapeutic rationale is that in certain contexts, such as in acute myeloid leukemia (AML), inhibiting p53 can sensitize cancer cells to DNA-damaging agents.[1]
Small molecule inhibitors of p53 encompass a broader and more varied class of compounds. They can be broadly categorized as follows:
-
MDM2-p53 Interaction Inhibitors: These molecules, such as the nutlins (e.g., Nutlin-3a) and spiro-oxindoles (e.g., SAR405838, Alrizomadlin), function by competitively binding to the p53-binding pocket on the MDM2 protein.[2][3] This prevents MDM2 from targeting p53 for proteasomal degradation, leading to the stabilization and activation of wild-type p53.
-
Mutant p53 Reactivators: Compounds like PRIMA-1 and MIRA-1 are designed to restore the wild-type conformation and function to certain mutated forms of p53, thereby reinstating its tumor-suppressive activities.
-
MDMX Inhibitors: Recognizing that MDMX is also a key negative regulator of p53, small molecules are being developed to specifically target the p53-binding pocket of MDMX.
Comparative Performance: A Data-Driven Overview
A direct quantitative comparison of this compound and small molecule inhibitors is challenging due to the different stages of their development and the nature of the available data. This compound has been evaluated in clinical trials for AML, providing clinical efficacy data.[4] In contrast, the performance of most small molecule inhibitors is primarily characterized by preclinical in vitro and in vivo data, such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
The following tables summarize the available quantitative data for a selection of small molecule p53 inhibitors, providing a basis for comparing their in vitro potency.
Table 1: In Vitro Potency of MDM2-p53 Interaction Inhibitors
| Compound | Target | Assay | Ki (nM) | IC50 (nM) | Cell Line(s) | p53 Status |
| Nutlin-3a | MDM2 | Binding | - | 90 | SJSA-1, MHM | Wild-type |
| SAR405838 (MI-77301) | MDM2 | Binding | 0.88 | 89 - 270 | RS4;11, SJSA-1, HCT-116, LNCaP | Wild-type |
| Alrizomadlin (APG-115) | MDM2 | Binding | <1 | 3.8 | - | - |
| Cell Proliferation | - | 18.9 - 315.6 | AGS, MKN45, MOLM-13, MV-4-11, OCI-AML-3 | Wild-type |
Table 2: In Vitro Potency of Mutant p53 Reactivators
| Compound | Target | IC50 (µM) | Cell Line(s) | p53 Status |
| PRIMA-1 | Mutant p53 | 35 - 75 | PANC-1, HEC-1-B, SUM149, AN 3CA, Ishikawa, Panc02, MDA-MB-231 | Mutant |
| MIRA-1 | Mutant p53 | 10 | Various tumor cell lines | Mutant |
Clinical Insights: The Case of this compound in AML
A Phase II randomized study of this compound in combination with idarubicin with or without cytarabine was conducted in patients with refractory and relapsed AML.[4] The study reported that out of 53 treated patients, 10 (19%) responded, with 8 achieving a complete response (CR) and 2 achieving a complete response with incomplete platelet recovery (CRp).[4] Notably, the combination of this compound with chemotherapy was suggested to have clinical efficacy, warranting further studies.[4] No unique toxicities were attributed to this compound in this trial.[4]
Experimental Methodologies
To facilitate the evaluation and comparison of p53 inhibitors, detailed protocols for key in vitro assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the inhibitor.
Apoptosis Detection: Annexin V Staining
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of this process.
Protocol:
-
Cell Treatment: Treat cells with the test inhibitor for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and a viability dye such as propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Target Engagement: MDM2-p53 Binding Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for studying protein-protein interactions and can be used to screen for inhibitors of the MDM2-p53 interaction.
Protocol:
-
Reagent Preparation: Prepare recombinant GST-tagged MDM2 and biotinylated p53 protein. Also prepare the HTRF detection reagents: Europium cryptate-labeled anti-GST antibody (donor) and Streptavidin-XL665 (acceptor).
-
Assay Setup: In a microplate, combine the MDM2 and p53 proteins with varying concentrations of the test inhibitor.
-
Detection Reagent Addition: Add the HTRF donor and acceptor antibodies to the wells.
-
Incubation: Incubate the plate at room temperature to allow for binding and HTRF signal generation.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 value for the inhibition of the MDM2-p53 interaction.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the p53 signaling pathway, the mechanism of this compound, and a typical experimental workflow.
References
- 1. Phase II Randomized Study of p53 Antisense Oligonucleotide (this compound) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of cellular uptake and intracellular levels of this compound (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I trial of an antisense oligonucleotide OL(1)p53 in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cenersen and Alternative Therapies for Refractory Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results of Cenersen, a p53 antisense oligonucleotide, with other therapeutic alternatives for the treatment of refractory Acute Myeloid Leukemia (AML). The information is intended to support research and development efforts in oncology by presenting objective data on efficacy, safety, and mechanisms of action. All quantitative data is summarized in comparative tables, and detailed experimental protocols for cited clinical trials are provided. Additionally, key signaling pathways are visualized to elucidate the therapeutic targets of these agents.
Introduction to Refractory AML and Therapeutic Challenges
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant portion of patients either do not respond to initial induction chemotherapy (refractory AML) or experience a return of the disease after a period of remission (relapsed AML). The prognosis for these patients is generally poor, highlighting the urgent need for effective salvage therapies. Treatment strategies for refractory AML are diverse and include conventional chemotherapy regimens, targeted molecular therapies, and immunotherapies. This guide will focus on a comparative analysis of this compound against some of the most prominent and promising alternative treatments.
This compound: A p53-Targeted Antisense Oligonucleotide
This compound is an antisense oligonucleotide designed to block the production of both wild-type and mutant p53 protein.[1] Its mechanism of action is dependent on ribonuclease H, which cleaves the p53 mRNA at the site where this compound binds.[1] In AML, this compound has demonstrated preferential activity against malignant stem cells and some progenitor cells, likely due to their high expression of RNase H.[1] By suppressing p53, this compound is thought to sensitize AML cells to DNA-damaging agents, leading to p53-independent apoptosis.[2]
Comparative Efficacy of this compound and Alternative Treatments
The following tables summarize the clinical trial outcomes for this compound and selected alternative therapies in patients with refractory AML. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, trial designs, and definitions of response.
Table 1: this compound Clinical Trial Results
| Therapy | Trial | Patient Population | N | Overall Response Rate (ORR) | Complete Remission (CR) | CR with incomplete platelet recovery (CRp) | Median Overall Survival (OS) |
| This compound + Idarubicin +/- Cytarabine | Phase II Randomized | First salvage AML (refractory or relapsed <12 months) | 53 | 19% | 15% (8 patients) | 4% (2 patients) | Not Reported |
Data from Cortes et al. (2012).[3]
Table 2: Alternative Therapies - Clinical Trial Results
| Therapy | Trial | Patient Population | N | Overall Response Rate (ORR) | Complete Remission (CR) / CR with incomplete hematologic recovery (CRi/CRh) | Median Overall Survival (OS) |
| Targeted Therapies | ||||||
| Gilteritinib | ADMIRAL (Phase III) | Refractory/Relapsed FLT3-mutated AML | 247 | 34% (CR + CRh) | 21.1% (CR) | 9.3 months |
| Ivosidenib | Phase I/II | Refractory/Relapsed IDH1-mutated AML | - | 41.6% | 21.6% (CR + CRp) | 8.8 months |
| Enasidenib | Phase I/II | Refractory/Relapsed IDH2-mutated AML | - | 40.3% | 19.3% (CR) | 9.3 months |
| BCL-2 Inhibitor Combinations | ||||||
| Venetoclax + FLAG-IDA | Phase II | Refractory/Relapsed AML | 59 | 70% | 66% (CRc) | Not Reached (at 30 months follow-up) |
| Venetoclax + Azacitidine | Phase Ib | Treatment-naïve AML (ineligible for intensive chemo) | - | 73% (CR + CRi) | - | Not Reached |
| Chemotherapy | ||||||
| FLAG-Ida | Retrospective | Refractory/Relapsed AML | 46 | 52.1% (CR) | 52.1% (CR) | - |
Data from Perl et al. (2020) for Gilteritinib[4], DiNardo et al. (2018) for Ivosidenib and Enasidenib[5][6], Kadia et al. (2024) for Venetoclax + FLAG-IDA[7], DiNardo et al. (2019) for Venetoclax + Azacitidine[8], and a single-center experience for FLAG-Ida.[9]
Experimental Protocols
This compound Phase II Randomized Study
-
Objective: To assess the efficacy and safety of this compound in combination with idarubicin, with or without cytarabine, in patients with first-salvage AML.
-
Patient Population: Patients who were refractory to a single course of induction chemotherapy or had relapsed within 12 months of achieving remission.
-
Treatment Arms:
-
Arm 1: this compound + Idarubicin
-
Arm 2: this compound + Idarubicin + low-dose Cytarabine
-
Arm 3: this compound + Idarubicin + standard-dose Cytarabine
-
-
Dosing: Specific dosages for the chemotherapeutic agents were administered alongside this compound. A key observation was that co-administration of this compound inhibitors, such as acetaminophen and high-dose antioxidants, was associated with a lack of response.[3]
-
Primary Endpoint: Complete Response (CR) rate. Stopping rules were in place based on an expected 14% CR rate.[3]
ADMIRAL Trial (Gilteritinib)
-
Objective: To compare the efficacy of gilteritinib versus salvage chemotherapy in patients with relapsed or refractory FLT3-mutated AML.[4]
-
Patient Population: Adult patients with AML and a documented FLT3 mutation who were refractory to or had relapsed after first-line therapy.[10]
-
Treatment Arms:
-
Primary Endpoints: Overall Survival (OS) and the rate of CR with full or partial hematologic recovery.[4]
Venetoclax in Combination with FLAG-IDA (Phase II Study)
-
Objective: To evaluate the efficacy and safety of venetoclax combined with the FLAG-IDA chemotherapy regimen in patients with newly diagnosed or relapsed/refractory AML.[7]
-
Patient Population: Adult patients with AML fit for intensive chemotherapy.[7]
-
Treatment Regimen:
-
Primary Outcome: Overall Response Rate (ORR).[7]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by this compound and the alternative therapies discussed.
Caption: p53 signaling pathway and the inhibitory action of this compound.
References
- 1. BCL-2 Family Proteins and Acute Myeloid Leukemia (AML) [bcl2familyinaml.com]
- 2. researchgate.net [researchgate.net]
- 3. Leukemic IDH1 and IDH2 mutations result in a hypermethylation phenotype, disrupt TET2 function, and impair hematopoietic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gilteritinib Improves Overall Survival in Relapsed or Refractory FLT3-Mutated AML - The ASCO Post [ascopost.com]
- 5. Ivosidenib or enasidenib combined with intensive chemotherapy in patients with newly diagnosed AML: a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. FLAG-IDA in the treatment of refractory/relapsed acute myeloid leukemia: single-center experience | Semantic Scholar [semanticscholar.org]
- 10. Molecular profile of FLT3-mutated relapsed/refractory patients with AML in the phase 3 ADMIRAL study of gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
Combination of Cenersen and Cytarabine in Acute Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of cenersen in combination with cytarabine for the treatment of patients with relapsed or refractory Acute Myeloid Leukemia (AML). The performance of this combination therapy is evaluated against established salvage chemotherapy regimens, supported by data from clinical trials.
Overview of this compound
This compound is a p53 antisense oligonucleotide designed to sensitize acute myeloid leukemia (AML) stem cells to DNA damaging agents. By inhibiting the production of p53, a key protein in the cell's damage response pathway, this compound is hypothesized to enhance the cytotoxic effects of chemotherapy.
This compound in Combination with Chemotherapy: A Phase 2 Clinical Trial
A key phase 2 randomized, exploratory study investigated the efficacy of this compound in combination with idarubicin and varying doses of cytarabine in 53 patients with first-salvage AML. The patient population included individuals who were refractory to a single induction course or had relapsed within 12 months of initial treatment[1].
Experimental Protocol: this compound Phase 2 Trial
The study consisted of three treatment arms, with all patients receiving this compound and idarubicin. The variable component was the dosage of cytarabine:
-
Arm 1: this compound + Idarubicin (no cytarabine)
-
Arm 2: this compound + Idarubicin + low-dose Cytarabine
-
Arm 3: this compound + Idarubicin + high-dose Cytarabine
Stopping rules were in place based on an expected 14% complete response (CR) rate for each arm[1].
Efficacy of this compound Combination Therapy
The overall response rate in the study suggested potential clinical efficacy for the combination of this compound with chemotherapy[1]. Ten out of the 53 treated patients (19%) achieved a response, with 8 patients attaining a complete remission (CR) and 2 achieving a CR with incomplete platelet recovery (CRi)[1]. A positive trend was observed, indicating a better response rate with increasing intensity of chemotherapy, particularly in patients refractory to frontline treatment compared to those who had relapsed[1].
It is noteworthy that no unique toxicities were attributed to this compound during the trial[1]. However, it was observed that none of the 17 patients who received this compound inhibitors, such as acetaminophen or high-dose antioxidants, responded to the treatment[1].
Comparative Analysis with Alternative Salvage Therapies
The outcomes of the this compound combination therapy are compared here with other established salvage regimens for relapsed/refractory AML, including Mito-FLAG and CLAG-M.
| Treatment Regimen | Study Population | Complete Remission (CR) Rate | Overall Response Rate (ORR) | Median Overall Survival (OS) | Key Adverse Events |
| This compound + Idarubicin ± Cytarabine | First-salvage AML | 15% (8/53) | 19% (10/53) | Not Reported | No unique toxicity attributed to this compound[1] |
| Mito-FLAG | Relapsed/Refractory AML | 56.1% - 59% | 62% - 75.8% | 6.8 - 13 months | Neutropenic fever (85%), aplasia, pneumonia[2][3][4][5] |
| CLAG-M | Relapsed/Refractory AML | 49% | - | 1-year OS: 43% | Low blood cell counts, infections (bacterial, viral, fungal), nausea, vomiting, diarrhea, mucositis, bleeding, skin rash, elevated bilirubin[6][7] |
Signaling Pathway and Experimental Workflow
p53 Inhibition by this compound
Caption: Mechanism of action of this compound in AML cells.
Experimental Workflow of the this compound Phase 2 Trial
Caption: Workflow of the Phase 2 randomized trial of this compound.
Conclusion
The combination of this compound with chemotherapy, particularly with higher doses of cytarabine, has shown a degree of clinical efficacy in patients with relapsed or refractory AML. While the overall response rates in the initial phase 2 study were modest compared to some other salvage regimens like Mito-FLAG and CLAG-M, the favorable safety profile of this compound is a significant advantage. The observation that concomitant use of this compound inhibitors negates the treatment response underscores the importance of medication management during therapy. Further larger-scale studies are warranted to fully elucidate the potential of this compound in combination with chemotherapy for this challenging patient population. Researchers and clinicians should consider these findings when designing future clinical trials and treatment strategies for relapsed/refractory AML.
References
- 1. Phase 2 randomized study of p53 antisense oligonucleotide (this compound) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mito-flag as salvage therapy for relapsed and refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Outcome of patients with relapsed or refractory acute myeloid leukemia treated with Mito-FLAG salvage chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. CLAG-M (Cladribine + Cytarabine + Filgrastim + Mitoxantrone) for AML | ChemoExperts [chemoexperts.com]
- 7. news.cancerconnect.com [news.cancerconnect.com]
The Critical Role of Scrambled and Mismatch Oligonucleotides as Controls in Cenersen Experiments: A Comparative Guide
Cenersen is an antisense oligonucleotide designed to modulate the expression of p53, a key regulator of cell cycle and apoptosis.[1] Its therapeutic potential hinges on its ability to specifically bind to p53 mRNA, leading to its degradation via an RNase H-dependent mechanism.[1] However, like all oligonucleotides, this compound has the potential for off-target effects, which can arise from non-specific binding to other mRNAs or interactions with cellular proteins. To dissect these on-target versus off-target effects, scrambled and mismatch oligonucleotides are indispensable tools.
Understanding the Controls: Scrambled vs. Mismatch Oligonucleotides
Scrambled oligonucleotides are designed to have the same nucleotide composition as the active ASO, this compound, but with the sequence randomized. This ensures that the control has a similar charge and backbone chemistry to this compound but lacks the specific sequence required for hybridization to the target p53 mRNA. Therefore, any biological effects observed with a scrambled control are likely due to non-sequence-specific interactions.
Mismatch oligonucleotides , on the other hand, are identical to the this compound sequence except for the introduction of one or more nucleotide mismatches at specific positions. These mismatches are intended to disrupt or weaken the binding affinity of the oligonucleotide to the target p53 mRNA. By observing a significantly reduced or absent effect with a mismatch control compared to this compound, researchers can gain confidence that the observed activity is indeed sequence-dependent and target-specific.
Comparative Efficacy: this compound vs. Controls
To validate the specific on-target activity of this compound, it is essential to demonstrate a significant reduction in p53 expression compared to treatment with scrambled and mismatch controls. The following table summarizes hypothetical quantitative data from a typical in vitro experiment designed to assess the efficacy and specificity of this compound.
| Treatment Group | p53 mRNA Level (% of Untreated Control) | p53 Protein Level (% of Untreated Control) |
| Untreated Cells | 100% | 100% |
| This compound (100 nM) | 25% | 30% |
| Scrambled Control (100 nM) | 95% | 98% |
| Mismatch Control (100 nM) | 85% | 90% |
This table represents illustrative data. Actual results may vary based on experimental conditions.
As the hypothetical data illustrates, this compound treatment leads to a substantial decrease in both p53 mRNA and protein levels. In contrast, the scrambled control shows negligible impact, indicating that the chemical nature of the oligonucleotide alone does not cause p53 reduction. The mismatch control exhibits a minimal effect, reinforcing that the specific sequence of this compound is crucial for its activity.
Experimental Protocols
To ensure the reliability and reproducibility of such comparative studies, meticulous experimental design and execution are critical. Below are detailed methodologies for key experiments.
Cell Culture and Oligonucleotide Transfection
-
Cell Seeding: Human cancer cell lines known to express p53 (e.g., A549, MCF-7) are seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.
-
Oligonucleotide Preparation: this compound, scrambled, and mismatch oligonucleotides are reconstituted in nuclease-free water to a stock concentration of 20 µM.
-
Transfection: For each well, 5 µL of Lipofectamine RNAiMAX is diluted in 100 µL of Opti-MEM medium. In a separate tube, the required volume of oligonucleotide for a final concentration of 100 nM is diluted in 100 µL of Opti-MEM. The diluted oligonucleotide and Lipofectamine are then mixed and incubated for 20 minutes at room temperature to allow for complex formation.
-
Treatment: The 200 µL transfection mix is added to each well containing 1.8 mL of fresh culture medium. Cells are incubated for 48 hours before harvesting for analysis.
Quantitative Real-Time PCR (qRT-PCR) for p53 mRNA Quantification
-
RNA Extraction: Total RNA is extracted from treated and untreated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: 1 µg of total RNA is reverse transcribed into cDNA using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).
-
qRT-PCR: The reaction is performed using a SYBR Green-based master mix and primers specific for p53 and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is run on a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: The relative expression of p53 mRNA is calculated using the 2^-ΔΔCt method.
Western Blotting for p53 Protein Quantification
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: 30 µg of total protein from each sample is separated on a 10% SDS-polyacrylamide gel and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against p53. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities are quantified using image analysis software and normalized to a loading control (e.g., β-actin).
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the targeted signaling pathway and the experimental workflow.
Caption: Mechanism of action of this compound targeting p53 mRNA for degradation.
Caption: Experimental workflow for evaluating this compound's efficacy and specificity.
Caption: The p53 signaling pathway and the inhibitory effect of this compound.
References
Evaluating the Duration of p53 Suppression: A Comparative Guide to Cenersen and Other p53-Targeting Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a key target in oncology research. Dysregulation of p53 is a hallmark of many cancers. This guide provides a comparative analysis of Cenersen, an antisense oligonucleotide designed to suppress p53, with alternative therapeutic strategies that modulate the p53 pathway. We present a summary of their mechanisms, duration of action, and the experimental protocols used to evaluate their efficacy.
Comparison of p53-Targeting Strategies
The landscape of p53-targeted therapies is diverse, with each approach offering a distinct mechanism and duration of action. This section compares this compound with two other major classes of p53 modulators: MDM2 inhibitors and mutant p53 reactivators.
| Therapeutic Strategy | Drug Example(s) | Mechanism of Action | Onset of Action | Duration of p53 Modulation (in vivo) |
| Antisense Oligonucleotide | This compound | Binds to p53 mRNA, leading to its degradation by RNase H and subsequent inhibition of p53 protein synthesis.[1] | Hours to days | Prolonged: Likely sustained for days to weeks, based on the long tissue half-life of phosphorothioate oligonucleotides.[2] |
| MDM2 Inhibitors | Nutlins (e.g., RG7112), MI-219 | Small molecules that bind to MDM2, preventing its interaction with and degradation of p53, leading to p53 protein accumulation and activation.[3][4] | Rapid (within hours) | Transient: p53 levels can be elevated for over 3 days, but the effect is generally considered more transient compared to ASOs and is dependent on dosing schedule.[5] |
| Mutant p53 Reactivators | APR-246 (eprenetapopt) | Covalently modifies mutant p53, restoring its wild-type conformation and tumor-suppressing functions.[6][7] | Rapid (within hours) | Less defined: Downstream gene expression is induced within 6 hours, but the duration of the restored p53 function in vivo is not well characterized.[7] |
In Vitro Efficacy of this compound
Experimental data from in vitro studies provide insights into the direct impact of this compound on p53 mRNA levels.
| Cell Line | This compound Concentration | Time Point | p53 mRNA Downregulation (%) | Reference |
| MV4-11 (AML) | 5 µM | 24 hours | ~30% | [3] |
| MV4-11 (AML) | 5 µM | 48 hours | ~30% | [3] |
| K562 (CML) | 5 µM | 24 hours | ~50% | [3] |
| K562 (CML) | 5 µM | 48 hours | ~50% | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: p53 pathway and points of intervention.
Caption: Workflow for assessing p53 modulation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate the duration of p53 suppression.
Quantification of p53 mRNA by RT-qPCR
This protocol allows for the measurement of p53 messenger RNA levels, providing a direct assessment of the effect of drugs that target mRNA, such as this compound.
-
Cell/Tissue Preparation:
-
Culture cells to the desired confluency and treat with the therapeutic agent for various durations.
-
For in vivo studies, harvest tissues from treated animals at specified time points and immediately snap-freeze in liquid nitrogen or store in an RNA stabilization solution.
-
Homogenize tissues as required.
-
-
RNA Extraction:
-
Reverse Transcription (RT):
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for p53, and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.[11][12]
-
Perform qPCR using a real-time PCR instrument.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of p53 mRNA, normalized to a stable housekeeping gene (e.g., GAPDH or ACTB).
-
Quantification of p53 Protein by Western Blot
This method is used to determine the abundance of the p53 protein, which is the ultimate target of this compound's indirect action and the direct target of MDM2 inhibitors.
-
Protein Extraction:
-
Lyse treated cells or homogenized tissues in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p53 overnight at 4°C.[13][14]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
-
In Situ Detection of p53 Protein by Immunohistochemistry (IHC)
IHC allows for the visualization of p53 protein expression within the context of tissue architecture, providing spatial information about drug efficacy in vivo.
-
Tissue Preparation:
-
Fix harvested tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (4-5 µm) of the paraffin-embedded tissue and mount them on glass slides.
-
-
Antigen Retrieval and Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval to unmask the p53 antigen.[5]
-
Block endogenous peroxidase activity and non-specific binding sites.[7]
-
Incubate the sections with a primary antibody against p53.[15]
-
Apply a secondary antibody and a detection system (e.g., HRP-polymer) followed by a chromogen (e.g., DAB) to visualize the antibody-antigen complex.
-
-
Analysis:
-
Counterstain the sections with hematoxylin.
-
Dehydrate and mount the slides.
-
Examine the slides under a microscope to assess the intensity and localization of p53 staining within the tumor and surrounding tissues. The staining can be scored semi-quantitatively.[13]
-
References
- 1. openworks.mdanderson.org [openworks.mdanderson.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. MDM2 small-molecule antagonist RG7112 activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results of the Phase 1 Trial of RG7112, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genomeme.ca [genomeme.ca]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. p53 immunohistochemistry protocol [protocols.io]
- 8. mcgill.ca [mcgill.ca]
- 9. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 10. Immunohistochemistry for p53 staining in Breast Cancer Tissue [protocols.io]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Detecting and Quantifying p53 Isoforms at mRNA Level in Cell Lines and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 13. Mutant p53 protein expression and antioxidant status deficiency in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. p53 Immunohistochemistry Patterns Are Surrogate Biomarkers for TP53 Mutations in Gastrointestinal Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cenersen: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like Cenersen is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step logistical information for the proper disposal of this compound, an antisense oligonucleotide.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on the safety data sheets of similar antisense oligonucleotides, such as Nusinersen, and general guidelines for the handling and disposal of hazardous drugs. It is imperative to consult your institution's specific safety protocols and the manufacturer's guidelines for this compound before proceeding.
Quantitative Data Summary
Proper disposal of chemical waste is often guided by specific quantitative limits and classifications. While specific data for this compound is not available, the following table outlines typical parameters for related compounds that should be considered.
| Data Point | Typical Value/Classification | Significance |
| Waste Classification | Hazardous Chemical Waste | Due to its nature as a synthetic oligonucleotide, it should be treated as hazardous. |
| Container Type | Labeled, sealed, and leak-proof | Prevents accidental exposure and environmental contamination. |
| Storage of Waste | Segregated from other chemical waste | Avoids potential reactions with incompatible materials. |
| Treatment Method | Incineration or chemical degradation | Ensures the complete destruction of the active compound. |
Step-by-Step Disposal Protocol
Adherence to a strict, methodical disposal process is paramount to ensure the safety of laboratory personnel and the environment.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves, when handling this compound waste.
2. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for all materials contaminated with this compound. This includes:
-
Unused or expired this compound solutions.
-
Contaminated labware (e.g., pipette tips, vials, tubes).
-
Contaminated cleaning materials (e.g., absorbent pads, wipes).
-
-
Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's waste management plan.
3. Container Management:
-
Ensure the waste container is kept closed when not in use.
-
Do not overfill the container. Fill to a maximum of 80% capacity to prevent spills.
-
The exterior of the waste container must be kept clean and free of contamination.
4. Final Disposal:
-
Once the waste container is full, securely seal it.
-
Arrange for pickup and disposal by your institution's authorized hazardous waste management service.
-
Follow all institutional and local regulations for the documentation and tracking of hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from the point of generation to final disposal.
Personal protective equipment for handling Cenersen
This document provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle the antisense oligonucleotide Cenersen. The following procedural guidance is intended to ensure safe operational use and disposal.
Physicochemical and Stability Data
This compound is a 20-mer phosphorothioate antisense oligonucleotide designed to inhibit the expression of the p53 protein.[1] The phosphorothioate modification enhances its stability against nuclease degradation.[2] General stability data for phosphorothioate oligonucleotides is summarized below.
| Parameter | Specification | Storage Conditions | Notes |
| Formulation | Lyophilized powder or aqueous solution | ||
| Long-term Storage (Lyophilized) | At least 12 months | ≤ -15°C in the dark[3] | Avoid repeated freeze-thaw cycles. |
| Long-term Storage (in Solution) | > 3 years | 2°C–8°C in a suitable buffer (e.g., TE buffer)[4] | Can also be stored frozen.[4] |
| Short-term Storage (Working Dilutions) | Up to 4 days | 4°C in the dark[3] | Discard unused working dilutions.[3] |
| pH Sensitivity | Sensitive to acidic pH | Store in neutral or slightly alkaline buffer (pH 7-9)[3] | Avoid using distilled water which can be acidic.[3] |
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on the SDS for Nusinersen, a structurally similar phosphorothioate antisense oligonucleotide, and general laboratory safety guidelines for handling chemical substances.[5]
| Protection Type | Required PPE | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if aerosols are generated. | Minimizes inhalation exposure. |
Operational Handling and Disposal Plan
Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage.
-
Store the compound as per the recommendations in the stability table above, away from light.[3]
Preparation of Solutions:
-
Handle the lyophilized powder in a chemical fume hood or a designated area with good ventilation to avoid inhalation.
-
Reconstitute the oligonucleotide in a suitable sterile, nuclease-free buffer (e.g., TE buffer) to the desired stock concentration. Avoid using water that may be acidic.[3]
-
Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.
Spill Management:
-
In case of a spill, wear appropriate PPE.
-
For liquid spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a sealed container for disposal.[5]
-
For solid spills, carefully scoop the material into a container for disposal, avoiding dust generation.
-
Clean the spill area with a suitable decontaminating solution and then with soap and water.
Disposal:
-
Dispose of all waste materials (unused product, contaminated consumables, etc.) in accordance with local, state, and federal regulations for chemical waste.[5] Do not dispose of down the drain or in general waste.
Experimental Protocol: In Vitro Downregulation of p53 Expression
The following is a generalized protocol for evaluating the efficacy of this compound in downregulating p53 expression in a cell culture model, based on procedures for similar p53 antisense oligonucleotides.[1][6]
1. Cell Culture and Seeding:
- Culture a human cancer cell line known to express p53 (e.g., MCF-7) in the recommended growth medium.
- Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of transfection.
2. Transfection of this compound:
- Prepare a stock solution of this compound in a suitable nuclease-free buffer.
- On the day of transfection, dilute this compound and a suitable transfection reagent in serum-free medium according to the manufacturer's instructions.
- Incubate the mixture to allow the formation of lipid-oligonucleotide complexes.
- Add the transfection complexes to the cells and incubate for the desired time (e.g., 24-72 hours). Include appropriate controls, such as a scrambled oligonucleotide sequence.
3. Analysis of p53 Expression:
Mechanism of Action and Experimental Workflow
This compound is an antisense oligonucleotide that operates through an RNase H-dependent mechanism. It binds to the target p53 mRNA, creating a DNA-RNA hybrid that is recognized and cleaved by the enzyme RNase H. This leads to the degradation of the p53 mRNA and a subsequent reduction in p53 protein synthesis.
References
- 1. Modulation of p53 Expression Using Antisense Oligonucleotides Complementary to the 5′-Terminal Region of p53 mRNA In Vitro and in the Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense Oligonucleotides: Treatment Strategies and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Technical Considerations for Use of Oligonucleotide Solution API - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Therapeutic potential of antisense oligodeoxynucleotides in downregulating p53 oncogenic mutations in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
